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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Applied Methodologies of 1-Propylpiperidin-4-amine Hydrochloride

Executive Summary As a bifunctional aliphatic amine, 1-Propylpiperidin-4-amine and its corresponding hydrochloride salts serve as highly versatile building blocks in modern drug discovery and material science. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a bifunctional aliphatic amine, 1-Propylpiperidin-4-amine and its corresponding hydrochloride salts serve as highly versatile building blocks in modern drug discovery and material science. Featuring both a tertiary amine embedded within a piperidine ring and a primary amine available for functionalization, this compound provides precise topological control for structure-activity relationship (SAR) optimization[1].

This technical whitepaper provides a comprehensive analysis of the compound’s physicochemical properties, molecular weight dynamics, and self-validating synthetic protocols. By understanding the causality behind its salt formation and reactivity, researchers can leverage this molecule for applications ranging from Toll-Like Receptor 8 (TLR8) antagonists[1] to advanced carbon dioxide capture technologies[2].

Physicochemical Profiling & Structural Dynamics

The utility of 1-Propylpiperidin-4-amine is heavily dictated by its physical state and protonation dynamics. The free base form is prone to atmospheric oxidation and rapid reaction with ambient CO₂ to form carbamates[2]. To ensure long-term stability, precise stoichiometric control, and enhanced aqueous solubility for biological assays, the compound is almost exclusively isolated and utilized as a hydrochloride salt[3].

Quantitative Data: Chemical Properties & Molecular Weight

The table below summarizes the critical physicochemical parameters across the free base and its commonly utilized salt forms.

PropertyFree BaseMonohydrochlorideDihydrochloride
CAS Number 42389-59-3[4]N/A (Generated in situ)1158561-84-2[3]
Molecular Formula C₈H₁₈N₂C₈H₁₉ClN₂C₈H₂₀Cl₂N₂
Molecular Weight 142.24 g/mol [4]178.71 g/mol 215.17 g/mol [3]
Physical State Liquid / Low-melting solidHygroscopic SolidCrystalline Solid
Aqueous Solubility Moderate (pH dependent)HighVery High
Stability Prone to CO₂ absorptionModerately stableHighly stable (Bench-stable)

Mechanistic Insight: The primary amine (pKa ~10.5) is inherently more basic than the sterically hindered tertiary piperidine nitrogen (pKa ~9.0). Consequently, the monohydrochloride salt protonates the primary amine first. However, to achieve a fully stable, non-hygroscopic crystalline lattice, the dihydrochloride form (MW: 215.17 g/mol ) is the industry standard[3].

Synthetic Pathways & Mechanistic Workflows

To synthesize 1-Propylpiperidin-4-amine dihydrochloride with high purity, a self-validating, two-step workflow is employed. This involves the N-alkylation of a Boc-protected precursor followed by rigorous acidic deprotection.

Synthesis A tert-Butyl piperidin-4-ylcarbamate (Starting Material) B N-Alkylation (1-Bromopropane, K2CO3, MeCN) A->B C tert-Butyl (1-propylpiperidin-4-yl)carbamate (Intermediate) B->C D Boc-Deprotection & Salt Formation (4M HCl in Dioxane) C->D E 1-Propylpiperidin-4-amine dihydrochloride (Final Product) D->E

Caption: Synthetic workflow for 1-Propylpiperidin-4-amine dihydrochloride via N-alkylation and deprotection.

Step-by-Step Experimental Protocol

Step 1: N-Alkylation (SN2 Substitution)

  • Reagent Assembly: Dissolve 1.0 eq of tert-butyl piperidin-4-ylcarbamate in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an insoluble, heterogeneous base scavenger for the HBr byproduct. MeCN provides a highly polar aprotic medium that stabilizes the transition state of the SN2 substitution, accelerating the alkylation of the secondary amine without cleaving the Boc group.

  • Alkylation: Dropwise add 1.2 eq of 1-bromopropane at 0°C, then reflux at 80°C for 12 hours.

  • In-Process Control (IPC) - Self-Validation: Spot the reaction mixture on a TLC plate (Silica gel, 10% MeOH in DCM). The disappearance of the starting material (Rf ~0.4) and the appearance of a new ninhydrin-active spot (Rf ~0.6) validates the completion of the alkylation step. Filter the K₂CO₃ and concentrate the filtrate.

Step 2: Boc-Deprotection and Dihydrochloride Salt Formation

  • Acidic Cleavage: Dissolve the crude intermediate in a minimal amount of dry Dichloromethane (DCM). Slowly add 10 eq of 4M HCl in Dioxane at room temperature.

    • Causality: Dioxane is a polar, aprotic ether that solubilizes the Boc-protected intermediate but poorly solubilizes the resulting amine hydrochloride salt. This drives the reaction forward via Le Chatelier's principle as the product precipitates out, enabling simple isolation via vacuum filtration without the need for an aqueous workup.

  • Isolation: Stir for 4 hours until gas evolution (CO₂ and isobutylene) ceases.

  • Validation: Collect the resulting white precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 1-Propylpiperidin-4-amine dihydrochloride.

Applications in Drug Discovery & Material Science

Isoxazole-Based TLR8 Antagonists

Dysregulated TLR8 signaling is a primary driver of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. 1-Propylpiperidin-4-amine is utilized as a critical amine donor in the synthesis of potent isoxazole-based TLR8 antagonists[1]. The propyl-piperidine moiety inserts into the hydrophobic binding pocket of the endosomal TLR8 receptor, competitively blocking the binding of native single-stranded RNA ligands[1].

TLR8Pathway Antagonist Isoxazole-based Derivative (1-Propylpiperidin-4-amine core) TLR8 Endosomal TLR8 Receptor Antagonist->TLR8 Competitive Inhibition MyD88 MyD88 Adaptor Protein TLR8->MyD88 Signal Transduction NFkB NF-κB Translocation MyD88->NFkB Kinase Cascade (IRAK4/TRAF6) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Expression

Caption: Mechanism of action: TLR8 pathway inhibition by 1-Propylpiperidin-4-amine derived antagonists.

Carbon Dioxide Capture Technologies

Beyond pharmaceuticals, piperidine derivatives are heavily researched for post-combustion CO₂ capture[2]. The primary amine of 1-Propylpiperidin-4-amine reacts rapidly with CO₂ to form a stable carbamate species. The steric hindrance provided by the piperidine ring and the N-propyl group optimizes the thermodynamics of the amine-CO₂ bond, allowing for lower energy penalties during the thermal regeneration phase of the carbon capture cycle[2].

Analytical Validation Protocol

To guarantee the structural integrity and purity of the synthesized 1-Propylpiperidin-4-amine dihydrochloride, the following self-validating analytical protocol must be executed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Use a C18 end-capped column. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: The highly basic amine groups will tail severely on standard silica. The acidic mobile phase ensures the analyte remains fully ionized, pairing the ions for sharp chromatographic peaks.

    • Validation Criterion: A single sharp peak (>98% AUC) must be observed with an extracted mass-to-charge ratio (m/z) of 143.2 [M+H]⁺ (corresponding to the free base mass of 142.24 + 1.008)[4].

  • ¹H-NMR (Proton Nuclear Magnetic Resonance):

    • Method: Dissolve the salt in D₂O or DMSO-d₆.

    • Validation Criterion: The disappearance of the Boc-group singlet (9H at ~1.4 ppm) definitively confirms complete acidic deprotection. The presence of a triplet at ~0.9 ppm (3H) confirms the structural integrity of the terminal methyl group on the propyl chain.

References

  • National Institutes of Health (NIH) / ACS Publications . Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Available at:[Link]

  • Google Patents. US Patent 9409122B2 - Gas capture process.
  • Google Patents. WO2015080949A1 - Piperidine and piperazine derivatives and their use in treating viral infections and cancer.

Sources

Exploratory

The Architectural Versatility of 1-Propylpiperidin-4-amine Hydrochloride Derivatives: A Deep Dive into Their Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 1-propylpiperidin-4-amine hydrochloride scaffold represents a "privileged structure" in medicinal chemistry, serving as a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-propylpiperidin-4-amine hydrochloride scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile framework for the development of a diverse array of pharmacologically active agents.[1][2][3] The inherent conformational flexibility of the piperidine ring, coupled with the ability to introduce a variety of substituents at the 1- and 4-positions, allows for the fine-tuning of molecular properties to achieve desired interactions with a wide range of biological targets. This guide provides a comprehensive exploration of the multifaceted mechanisms of action exhibited by derivatives of this core structure, offering insights for researchers and drug development professionals.

Modulators of the Dopaminergic System: The "Dopamine Stabilizer" Phenotype

A prominent class of 1-propylpiperidine derivatives, particularly those with a substituted phenyl group at the 4-position, has emerged as potent modulators of the dopaminergic system. These compounds, exemplified by 4-(3-(methylsulfonyl)phenyl)-1-propyl-piperidine (ACR16 or Pridopidine), are characterized as "dopamine stabilizers."[4][5] This unique pharmacological profile enables them to counteract both hyper- and hypo-dopaminergic states, offering a potential therapeutic advantage over traditional dopamine D2 receptor antagonists and partial agonists.[6]

Molecular Target: The Dopamine D2 Receptor

The primary molecular target for these dopamine-stabilizing derivatives is the dopamine D2 receptor.[4][6] While they exhibit in vivo D2 receptor occupancy, their in vitro binding affinities can be modest.[4][5] For instance, (-)-OSU6162, a related phenylpiperidine, has a Ki of 447 nM for the D2 receptor, while ACR16 has a Ki greater than 1 µM.[4][5]

Mechanism of Action: State-Dependent Antagonism and "Fast-Off" Kinetics

The mechanism underlying the dopamine-stabilizing effect is believed to be a combination of state-dependent D2 antagonism and rapid dissociation kinetics ("fast-off" properties).[6] Unlike conventional D2 antagonists that block the receptor in its inactive state, these compounds are thought to have a preference for the receptor in a more active conformation, allowing them to modulate dopamine signaling in a manner that is dependent on the local concentration of dopamine.[6] This "agonist-like" kinetic profile, despite a lack of intrinsic agonist activity, allows the receptors to quickly regain responsiveness to endogenous dopamine, contributing to their stabilizing effect.[6]

Downstream Signaling and Functional Outcomes

The interaction of these derivatives with D2 receptors leads to distinct downstream signaling events. In animal models, they have been shown to preferentially induce Fos protein expression in the nucleus accumbens compared to the dorsolateral striatum, a pattern associated with atypical antipsychotic efficacy and a lower risk of motor side effects.[4] Functionally, this translates to an ability to inhibit psychostimulant-induced hyperactivity while simultaneously being able to increase locomotor activity in habituated animals, a hallmark of their stabilizing properties.[4][6]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship for this class of compounds highlights the importance of the 1-propyl group and the nature of the substituent on the 4-phenyl ring. The 1-propyl substituent appears to be a key feature for achieving the desired "dopamine stabilizer" profile. Modifications of the phenyl ring, such as the inclusion of a methylsulfonyl group, are crucial for modulating potency and selectivity.[6]

Inhibitors of Viral Assembly: A Novel Antiviral Strategy

Derivatives of 4-aminopiperidine have been identified as potent inhibitors of Hepatitis C Virus (HCV) replication.[7] Unlike many approved HCV therapeutics that target the viral replication machinery, these compounds act on the later stages of the viral life cycle, specifically inhibiting the assembly and release of infectious virions.[7]

Molecular Target: HCV Assembly Process

The precise molecular target within the HCV assembly pathway is still under investigation, but studies have shown that these 4-aminopiperidine derivatives disrupt the colocalization of HCV core proteins with cytosolic lipid droplets, a critical step in the formation of new viral particles.[7]

Mechanism of Action: Disruption of Virion Formation

By interfering with the intricate process of viral protein and RNA packaging, these compounds effectively halt the production of new, infectious viruses. This unique mechanism of action makes them attractive candidates for combination therapies with direct-acting antivirals that target other stages of the HCV life cycle. Indeed, synergistic effects have been observed when these compounds are combined with approved HCV drugs like Telaprevir and Daclatasvir.[7]

Structure-Activity Relationship (SAR) and Optimization

Medicinal chemistry campaigns have focused on optimizing the 4-aminopiperidine scaffold to improve antiviral potency, reduce toxicity, and enhance pharmacokinetic properties. Structure-activity relationship studies have explored modifications to the linker and aryl ring systems attached to the core scaffold, leading to the identification of derivatives with improved efficacy and drug-like properties.[7]

Diverse CNS Activities: From Cognition Enhancement to Receptor Modulation

The versatility of the 1-propylpiperidin-4-amine backbone extends to a range of other central nervous system activities, underscoring its potential for treating various neurological and psychiatric disorders.

Cognition Enhancement

Certain 4-aminopiperidine analogues have demonstrated potent cognition-enhancing activity in preclinical models.[8] While the exact mechanism is not fully elucidated, these compounds are suggested to interact with muscarinic and AMPA receptors, key players in learning and memory processes.[8]

Sigma and Histamine H3 Receptor Ligands

The piperidine moiety is a common structural feature in ligands for sigma (σ) and histamine H3 receptors.[9][10] Derivatives of 4-phenylpiperidine have been shown to bind with high affinity to σ1 receptors, which are implicated in a variety of neurological functions.[9][10] Additionally, the piperidine core is a critical element for dual-acting ligands that target both histamine H3 and σ1 receptors, offering potential for the development of novel therapeutics for pain and other neurological conditions.[9]

Antimicrobial and Anticancer Potential

The pharmacological profile of piperidine derivatives also includes antimicrobial and anticancer activities.

Antimicrobial Activity

Piperidin-4-one derivatives, which can be synthesized from 1-propylpiperidin-4-one, have shown significant in vitro antibacterial and antifungal activity.[11] The introduction of moieties such as thiosemicarbazones can enhance this activity.[11]

Anticancer Activity

The piperidine scaffold is present in numerous compounds with anticancer properties.[12] For example, N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of Hypoxia-Inducible Factor 1α (HIF-1α) and promote apoptosis in tumor cells.[13]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound for the dopamine D2 receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist.

  • Test compounds (1-propylpiperidin-4-amine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control: Haloperidol (10 µM).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound or the non-specific binding control.

  • Add the radioligand to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

HCV Replicon Assay for Antiviral Activity

This protocol describes a cell-based assay to evaluate the inhibitory effect of test compounds on HCV replication.

Principle: This assay utilizes a cell line containing a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase). Inhibition of HCV replication leads to a decrease in reporter gene expression.

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418).

  • Test compounds (1-propylpiperidin-4-amine derivatives).

  • Positive control (e.g., a known HCV inhibitor like Daclatasvir).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Treat the cells with the compounds for a specified period (e.g., 72 hours).

  • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Determine the EC50 value of the test compound (the concentration that reduces luciferase activity by 50%).

  • In a parallel assay, assess the cytotoxicity of the compounds on the same cell line (e.g., using an MTT or CellTiter-Glo assay) to determine the CC50 (the concentration that reduces cell viability by 50%).

  • Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Visualizations

Signaling Pathway of Dopamine D2 Receptor Modulation

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopa L-DOPA DA Dopamine Dopa->DA DOPA Decarboxylase DA_Vesicle Vesicular Storage DA->DA_Vesicle DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Fos Fos Induction (Nucleus Accumbens) DARPP32->Fos Downstream Signaling DA_Synapse->D2R Binding Stabilizer 1-Propylpiperidin-4-amine Derivative (Dopamine Stabilizer) Stabilizer->D2R Modulation (State-dependent antagonism)

Caption: Dopamine D2 receptor signaling pathway modulated by 1-propylpiperidin-4-amine derivatives.

Experimental Workflow for HCV Replicon Assay

G start Start seed_cells Seed HCV Replicon Cells (Huh-7 with Luciferase Reporter) start->seed_cells compound_treatment Treat Cells with 1-Propylpiperidin-4-amine Derivatives seed_cells->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis cytotoxicity_assay Perform Parallel Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay luciferase_assay Measure Luciferase Activity cell_lysis->luciferase_assay data_analysis Data Analysis luciferase_assay->data_analysis cytotoxicity_assay->data_analysis results Determine EC50, CC50, and Selectivity Index (SI) data_analysis->results

Caption: Workflow for determining the anti-HCV activity of 1-propylpiperidin-4-amine derivatives.

References

  • Sonesson, C., et al. (2006). [OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. PubMed. [Link]

  • Pettersson, F., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • ResearchGate. (2006). The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl). [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]

  • ResearchGate. Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • MDPI. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

  • ResearchGate. (2026). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]

  • Hu, M., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Szałata, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Siddiqui, H. L., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Frontiers. (2017). In Silico, In Vitro and In Vivo Pharmacodynamic Characterization of Novel Analgesic Drug Candidate Somatostatin SST4 Receptor Agonists. [Link]

  • Aging-US. (2021). Computational study on new natural compound agonists of dopamine receptor. [Link]

  • MDPI. (2019). Biological and Biochemical Basis of the Differential Efficacy of First and Second Generation Somatostatin Receptor Ligands in Neuroendocrine Neoplasms. [Link]

  • ChemRxiv. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. [Link]

  • PMC. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • PubChem. 4-Piperidinamine. [Link]

  • MDPI. (2024). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. [Link]

  • Yang, L., et al. (1998). Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. PubMed. [Link]

  • ResearchGate. (2026). (PDF) Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Safety Profile of 1-Propylpiperidin-4-amine Hydrochloride

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 1-Propylpiperidin-4-amine hydrochloride, a novel piperidine derivative. The piperidine scaffold is a prevalent feat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 1-Propylpiperidin-4-amine hydrochloride, a novel piperidine derivative. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, valued for its favorable physicochemical properties.[1][2][3] However, a thorough assessment of the safety profile of any new piperidine-containing entity is paramount during early drug discovery and development to mitigate the risk of late-stage attrition.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to in vitro safety assessment grounded in scientific integrity and regulatory expectations.[5][6][7]

Introduction: The Imperative of Early In Vitro Safety Profiling

The early identification of potential toxicological liabilities is a cornerstone of modern drug development.[8][9] In vitro assays serve as a critical and cost-effective initial screen to flag compounds with a higher probability of adverse effects before committing to extensive preclinical and clinical studies.[1][10] For novel piperidine derivatives like 1-Propylpiperidin-4-amine hydrochloride, a systematic in vitro safety evaluation is essential to build a comprehensive risk profile. This guide outlines a tiered, multi-parametric approach to assess the potential for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity.

Foundational Tier: Assessing General Cytotoxicity

The initial step in any in vitro safety assessment is to determine the compound's general cytotoxicity. This provides a baseline understanding of the concentrations at which the compound may induce cell death and helps in defining the concentration ranges for subsequent, more specific assays.[1][11]

Rationale for Cytotoxicity Testing

Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[11] A compound with high cytotoxicity in non-cancerous cell lines may have a narrow therapeutic window, making it a less desirable drug candidate.[1][12] By comparing the cytotoxic effects on cancerous versus non-cancerous cell lines, a selectivity index can be calculated, offering an early indication of the compound's potential for targeted therapy.[1]

Recommended Cytotoxicity Assays

A panel of assays targeting different cellular endpoints is recommended to obtain a comprehensive cytotoxicity profile.

Assay TypePrincipleEndpoint MeasuredRecommended Cell Lines
MTT/MTS Assay Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Mitochondrial dehydrogenase activityHepG2 (human hepatoma), HEK293 (human embryonic kidney), Primary Human Hepatocytes
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[12]Cell membrane integrityHepG2, HEK293, Primary Human Hepatocytes
ATP Quantification Assay Measures the level of intracellular ATP, which is an indicator of metabolically active cells.[13]Cellular energy levelsHepG2, HEK293, Primary Human Hepatocytes
High-Content Imaging Simultaneously measures multiple parameters of cellular health, such as nuclear morphology, mitochondrial membrane potential, and cell permeability, using fluorescent dyes.[14]Multiple cytotoxicity markersPrimary Human Hepatocytes, iPSC-derived Cardiomyocytes
Experimental Workflow: General Cytotoxicity Assessment

Caption: Workflow for assessing the general cytotoxicity of a test compound.

Second Tier: Investigating Genotoxicity Potential

Genotoxicity testing is a critical component of preclinical safety assessment, as compounds that damage DNA have the potential to be carcinogenic.[8][9][10] Regulatory agencies mandate a battery of in vitro genotoxicity assays to evaluate a compound's potential to cause mutations or chromosomal damage.[5][10]

Rationale for Genotoxicity Testing

A single genotoxicity assay is not sufficient to detect all mechanisms of genetic damage.[10] Therefore, a standard battery of tests is employed to assess different endpoints, including gene mutations and chromosomal aberrations.[10][15][16]

Standard In Vitro Genotoxicity Assay Battery

The following assays are recommended in accordance with OECD guidelines.[17][18][19][20][21]

AssayPrincipleEndpoint Measured
Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations (point mutations and frameshift mutations) in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[10][15]Reversion to prototrophy
In Vitro Micronucleus Assay Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which can result from chromosome breaks or whole chromosome loss.[8][9][16][20]Formation of micronuclei
In Vitro Chromosomal Aberration Assay Identifies structural chromosomal abnormalities (e.g., deletions, translocations) in cultured mammalian cells.[10][15]Structural chromosomal aberrations
Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes in appropriate medium.

  • Treatment: Treat cells with a range of concentrations of 1-Propylpiperidin-4-amine hydrochloride, both with and without a metabolic activation system (S9 fraction). Include appropriate negative (vehicle) and positive controls.

  • Incubation: Incubate the cells for a short treatment period (e.g., 3-6 hours) followed by a recovery period, or for a continuous treatment period (e.g., 24 hours).

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis.[20]

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Analyze the cells for the presence of micronuclei in binucleated cells using microscopy or high-content imaging.[9]

Third Tier: Assessing Organ-Specific Toxicity

Following the initial assessment of general cytotoxicity and genotoxicity, it is crucial to investigate potential organ-specific toxicities, with a primary focus on the liver and the heart, as these are common sites of drug-induced toxicity.[4][22]

In Vitro Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury (DILI).[4] In vitro models using primary human hepatocytes are considered the gold standard for predicting human hepatotoxicity.[14][23][24]

Hepatotoxicity is a major reason for drug failure in development and post-market withdrawal.[4] In vitro assays can provide early warnings of potential liver liabilities.

AssayPrincipleEndpoint Measured
Hepatocyte Viability Assays Similar to general cytotoxicity assays but performed in primary hepatocytes or 3D liver models to provide a more physiologically relevant system.[4][13]Cell viability and cytotoxicity
Mitochondrial Toxicity Assay Assesses the compound's effect on mitochondrial function, a common mechanism of DILI.Mitochondrial membrane potential, oxygen consumption rate
Reactive Oxygen Species (ROS) Assay Measures the generation of ROS, which can lead to oxidative stress and cellular damage.Intracellular ROS levels
CYP450 Inhibition and Induction Assays Evaluates the potential for drug-drug interactions by assessing the compound's ability to inhibit or induce major cytochrome P450 enzymes.[13]CYP enzyme activity and expression
In Vitro Cardiotoxicity Assessment

Drug-induced cardiotoxicity, particularly the prolongation of the QT interval, is a significant safety concern.[25][26] The human Ether-à-go-go-Related Gene (hERG) potassium channel is a key target for assessing this risk.[25][26][27]

Inhibition of the hERG channel can delay cardiac repolarization, leading to potentially fatal arrhythmias.[26][27] Early screening for hERG inhibition is a regulatory requirement and a critical step in cardiovascular safety assessment.[25]

AssayPrincipleEndpoint Measured
hERG Patch-Clamp Assay The gold standard method for directly measuring the effect of a compound on the hERG channel current in cells expressing the channel.[25][27]Inhibition of the hERG current (IC50)
Comprehensive in vitro Proarrhythmia Assay (CiPA) An emerging paradigm that evaluates the effects of a compound on multiple cardiac ion channels and integrates this data into an in silico model of the human cardiomyocyte to predict proarrhythmic risk.[25]Effects on multiple ion channels and predicted proarrhythmic risk
iPSC-Derived Cardiomyocyte Assays Utilizes human induced pluripotent stem cell-derived cardiomyocytes to assess the compound's effects on electrophysiology and contractility in a more physiologically relevant model.[28]Changes in action potential duration, calcium transients, and beat rate
Integrated In Vitro Safety Assessment Workflow

Caption: A tiered approach to the in vitro safety assessment of a novel compound.

Data Interpretation and Risk Assessment

The data generated from this comprehensive in vitro safety assessment must be integrated to form a holistic view of the compound's potential risks. It is crucial to consider the therapeutic indication and intended patient population when interpreting these findings. A compound with a narrow therapeutic window may still be viable for treating a life-threatening disease with no other treatment options.

Conclusion

A systematic and tiered approach to the in vitro safety assessment of 1-Propylpiperidin-4-amine hydrochloride is essential for making informed decisions in the drug development process. By employing a battery of validated assays that probe general cytotoxicity, genotoxicity, and organ-specific toxicities, researchers can build a robust safety profile, identify potential liabilities early, and ultimately contribute to the development of safer medicines.

References

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]

  • MB Biosciences. In vitro primary hepatocyte assay. [Link]

  • National Institutes of Health. (n.d.). In vitro models for liver toxicity testing - PMC. [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Link]

  • Eurofins Discovery. In Vitro Gene-Tox Services. [Link]

  • Dovepress. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. [Link]

  • Amerigo Scientific. Genotoxicity Assay Kits. [Link]

  • XCellR8. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • National Institutes of Health. (n.d.). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC. [Link]

  • National Institutes of Health. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. [Link]

  • Infinix Bio. Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. [Link]

  • Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. [Link]

  • Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. [Link]

  • RE-Place. (2014, September 26). OECD Test Guideline 487. [Link]

  • National Institutes of Health. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • Pharmaron. (2025, June 12). FDA Roadmap: NAMs In Preclinical Safety Studies. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. [Link]

  • NextSDS. 1-benzoylpiperidin-4-amine hydrochloride — Chemical Substance Information. [Link]

  • National Institutes of Health. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. [Link]

  • Biosynce. 1-Propylpiperidin-4-amine Dihydrochloride CAS 1158561-84-2. [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Propylpiperidin-4-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Propylpiperidin-4-amine hydrochloride, a key building block in medicinal chemistry. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Propylpiperidin-4-amine hydrochloride, a key building block in medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its significant role as a precursor in the development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

CAS Number: 1158561-84-2 (dihydrochloride)

It is important to note that the most commonly cited CAS number corresponds to the dihydrochloride salt of 1-Propylpiperidin-4-amine. The mono-hydrochloride salt may be referenced under this number in some databases or may not have a dedicated CAS number.

Molecular Formula: C₈H₁₉ClN₂ (hydrochloride), C₈H₂₀Cl₂N₂ (dihydrochloride)

Structural Formula:

The structural formula of the 1-Propylpiperidin-4-amine cation is characterized by a piperidine ring N-substituted with a propyl group, and an amine group at the 4-position. The hydrochloride salt forms by the protonation of one or both of the basic nitrogen atoms.

Caption: 2D structure of 1-Propylpiperidin-4-amine hydrochloride.

Physicochemical Properties

The physicochemical properties of 1-Propylpiperidin-4-amine hydrochloride are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact molecule is limited, we can infer its properties based on the well-characterized 4-aminopiperidine scaffold.[1][2]

PropertyPredicted/Inferred ValueCausality and Scientific Insight
Appearance White to off-white solidThe salt form of small organic molecules typically exists as a crystalline solid at room temperature.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)The hydrochloride salt formation significantly increases the polarity and hydrophilicity of the molecule, enhancing its solubility in aqueous media.
pKa Two pKa values are expected, one for the piperidine nitrogen and one for the 4-amino group. The piperidine nitrogen is generally more basic.The electron-donating propyl group on the piperidine nitrogen slightly increases its basicity compared to the unsubstituted piperidine. The 4-amino group's basicity is also influenced by the ring's electronic environment.
LogP The N-propyl group increases the lipophilicity compared to the parent 4-aminopiperidine.The addition of the three-carbon alkyl chain enhances the non-polar character of the molecule, which can influence its membrane permeability and interaction with hydrophobic biological targets.

Synthesis of 1-Propylpiperidin-4-amine Hydrochloride

The synthesis of 1-Propylpiperidin-4-amine hydrochloride is typically achieved through a multi-step process, with the key transformation being the formation of the N-propyl and 4-amino substituted piperidine ring. A common and efficient method involves the reductive amination of a suitable piperidone precursor.[3][4]

Synthetic Workflow Overview

G start 4-Piperidone hydrochloride monohydrate step1 N-Protection (e.g., Boc group) start->step1 (Boc)₂O, base step2 N-Propylation step1->step2 1-Bromopropane, base step3 Reductive Amination step2->step3 NH₃/NH₄OAc, NaBH₃CN step4 Deprotection step3->step4 Strong acid (e.g., TFA, HCl) step5 Salt Formation (HCl) step4->step5 HCl in ether/dioxane end_product 1-Propylpiperidin-4-amine hydrochloride step5->end_product

Caption: Synthetic workflow for 1-Propylpiperidin-4-amine hydrochloride.

Detailed Experimental Protocol: Reductive Amination Approach

This protocol outlines a plausible and robust method for the synthesis of 1-Propylpiperidin-4-amine, which can then be converted to its hydrochloride salt.

Step 1: Synthesis of 1-Propyl-4-piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like triethylamine or diisopropylethylamine (2.2 eq) at 0 °C.

  • Slowly add 1-bromopropane (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-propyl-4-piperidone, which can be purified by column chromatography.

Step 2: Reductive Amination of 1-Propyl-4-piperidone

  • Dissolve 1-propyl-4-piperidone (1.0 eq) in methanol, and add ammonium acetate (10 eq) or a solution of ammonia in methanol.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture with concentrated HCl to pH ~2 to decompose the excess reducing agent.

  • Basify the solution with a strong base (e.g., NaOH) to pH > 12 and extract the product with a suitable organic solvent like ethyl acetate or DCM.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the free base of 1-Propylpiperidin-4-amine.

Step 3: Formation of 1-Propylpiperidin-4-amine hydrochloride

  • Dissolve the crude 1-Propylpiperidin-4-amine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether or dioxane (1.0 to 2.2 equivalents, depending on whether the mono- or dihydrochloride is desired) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-Propylpiperidin-4-amine hydrochloride.

Applications in Drug Development

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] The N-substituent on the piperidine ring plays a critical role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules.

1-Propylpiperidin-4-amine serves as a key intermediate for the synthesis of a variety of therapeutic agents, particularly in the following areas:

  • Opioid Receptor Modulators: The 4-aminopiperidine core is central to the structure of potent synthetic opioids like fentanyl and its analogs.[6] The N-propyl group can influence the binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).

  • Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in drugs targeting the CNS.[5][7] The lipophilicity imparted by the propyl group can enhance the ability of the molecule to cross the blood-brain barrier.

  • Antimicrobial and Anticancer Agents: The versatile nature of the 4-aminopiperidine scaffold allows for further chemical modifications to develop compounds with potential antimicrobial and anticancer activities.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-Propylpiperidin-4-amine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[8]

Conclusion

1-Propylpiperidin-4-amine hydrochloride is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and development. Its straightforward synthesis from readily available starting materials and the strategic importance of the 4-aminopiperidine scaffold make it a compound of significant interest to medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in the quest for new and improved therapeutic agents.

References

  • PubChem. (n.d.). 4-Piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • NIST. (n.d.). N-Phenyl-4-piperidinamine. NIST Chemistry WebBook. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Propylpiperidin-3-amine.
  • Biosynce. (n.d.). 1-Propylpiperidin-4-amine Dihydrochloride CAS 1158561-84-2. Retrieved from [Link]

  • Fleisher, M., et al. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1584-1585.
  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • DeBoos, G. A., et al. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development, 11(3), 471-475.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • BenchChem. (2025). Improving the stability of N-(4-chlorophenyl)piperidin-4-amine in solution.
  • BenchChem. (2025).
  • Kanto Chemical Co., Inc. (n.d.).
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of 1-Propylpiperidin-4-amine Hydrochloride in Targeted Drug Discovery

Executive Summary & Chemical Rationale As a Senior Application Scientist, I continuously evaluate molecular building blocks not merely for their synthetic tractability, but for their spatial, electronic, and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I continuously evaluate molecular building blocks not merely for their synthetic tractability, but for their spatial, electronic, and pharmacokinetic impact on a final pharmacophore. 1-Propylpiperidin-4-amine hydrochloride (CAS: 1158561-84-2 for the dihydrochloride, 42389-59-3 for the free base) has emerged as a privileged scaffold in modern medicinal chemistry.

The utility of this molecule stems from the unique properties of the substituted piperidine ring. The rigid chair conformation of the piperidine core precisely vectors the 4-amino group, making it an ideal nucleophile for amidation or reductive amination. Simultaneously, the N-propyl substitution provides a finely tuned lipophilic tail. This specific chain length strikes an optimal balance: it is sufficiently lipophilic to enhance membrane permeability (crucial for targeting intracellular or endosomal receptors) but short enough to prevent excessive hydrophobic trapping or poor aqueous solubility. The hydrochloride salt form is utilized to ensure bench stability, preventing the premature oxidation and degradation often seen in free primary aliphatic amines.

Mechanistic Applications in Target-Based Discovery

The integration of 1-propylpiperidin-4-amine into drug candidates has yielded significant breakthroughs across multiple therapeutic domains, primarily by acting as a critical binding determinant within deep receptor pockets.

Immunomodulation: Toll-Like Receptor 8 (TLR8) Antagonism

Dysregulated TLR8 signaling is a primary driver in autoimmune diseases such as systemic lupus erythematosus. Recent computational modeling and rational drug design have identified isoxazole-based compounds incorporating the 1-propylpiperidin-4-amine moiety as highly potent TLR8 antagonists[1].

The Causality of Binding: The aliphatic amine of the piperidine ring is not merely a structural spacer; it is responsible for forming a critical, direct ionic interaction with the Glu427 residue within the TLR8 endosomal binding pocket[1]. Furthermore, the N-alkyl substitution (specifically propyl or ethyl) is mandatory for activity; unsubstituted piperidines show negligible target engagement, proving that the hydrophobic interaction of the alkyl chain is required to anchor the molecule in the active site[2].

TLR8_Pathway Ligand ssRNA / Agonist TLR8 TLR8 Receptor (Endosome) Ligand->TLR8 Activates MyD88 MyD88 Adapter TLR8->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines Gene Expression Inhibitor 1-Propylpiperidin-4-amine Derivative Glu427 Glu427 Interaction (Ionic Bond) Inhibitor->Glu427 Binds Glu427->TLR8 Antagonizes

Mechanistic pathway of TLR8 inhibition via Glu427 ionic interaction by the piperidine derivative.

Epigenetics & Hypoxia: Prolyl Hydroxylase (PHD) Inhibitors

PHD enzymes act as oxygen sensors. Inhibiting them stabilizes Hypoxia-Inducible Factors (HIF), which is a validated strategy for treating anemia and ischemic cardiovascular disorders. 1-Propylpiperidin-4-amine has been successfully coupled with 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinic acids to generate potent PHD inhibitors[3]. Here, the piperidine core optimizes the pharmacokinetic profile, allowing the molecule to achieve sufficient receptor occupancy in target tissues[3].

Oncology: Deubiquitinating Enzyme (DUB) Inhibitors

In the ubiquitin-proteasome pathway, DUBs like USP7 spare certain oncogenic proteins from degradation. Inhibiting USP7 promotes the degradation of these cancer-driving proteins. 1-Propylpiperidin-4-amine is utilized to synthesize nitrothiophene-carboxamide derivatives that act as small-molecule inhibitors of USP7[4]. The secondary amine formed post-coupling provides a critical hydrogen bond donor necessary for stabilizing the inhibitor within the USP7 catalytic cleft.

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the efficacy of this scaffold, we must look at the quantitative data derived from recent screening campaigns. The table below summarizes the performance of 1-propylpiperidin-4-amine derivatives across different therapeutic targets.

Therapeutic TargetCore Scaffold SynthesizedPrimary Assay ReadoutActivity / IC50Mechanistic Role of Piperidine Moiety
TLR8 Isoxazole-amideTHP-1 TNF-α Inhibition0.037 μM[2]Anchors via ionic bond to Glu427; propyl group aids endosomal entry.
PHD Pyrazol-nicotinamideHIF StabilizationHigh Affinity[3]Modulates LogP for optimal tissue distribution and receptor occupancy.
USP7 (DUB) Nitrothiophene-carboxamideHigh-Throughput DUB Assay21% Yield (Active)[4]Steric fit into the cysteine protease cleft; provides H-bond donor.

Self-Validating Experimental Protocols

The following protocols detail the synthesis and biological validation of 1-propylpiperidin-4-amine derivatives. These are designed as self-validating systems, ensuring that every step has an internal quality control check.

Protocol 1: Amide Coupling Workflow (Synthesis)

Causality & Rationale: We utilize HATU as the coupling reagent because it is highly efficient for sterically hindered amines like the 4-position of a piperidine ring. The use of N,N-Diisopropylethylamine (DIPEA) is non-negotiable here; its causality is twofold. First, it neutralizes the hydrochloride salt of 1-propylpiperidin-4-amine to liberate the nucleophilic free amine. Second, as a non-nucleophilic base, it facilitates the HATU-mediated activation of the carboxylic acid without competing for the active ester[1].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (e.g., an isoxazole derivative, 0.54 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Reagent Addition: Add HATU (0.81 mmol, 1.5 eq) to the solution and stir for 15 minutes at room temperature to form the active OAt-ester[2].

  • Base & Amine Introduction: Add DIPEA (2.16 mmol, 4.0 eq) followed by 1-propylpiperidin-4-amine hydrochloride (0.54 mmol, 1.0 eq). The excess DIPEA ensures complete liberation of the free amine.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Self-Validation: Monitor the disappearance of the active ester via LC-MS. The emergence of the target mass (e.g., [M+H]+) confirms successful amidation.

  • Purification: Quench with water, extract with DCM, and concentrate. Purify the crude product via flash column chromatography using a DCM/MeOH (9:1 v/v) gradient[2].

  • Final Validation: Confirm structure and purity (>95%) using 1H-NMR and analytical HPLC before proceeding to biological assays.

Synthesis_Workflow Acid Carboxylic Acid (e.g., Isoxazole-based) Coupling HATU + DIPEA (DMF/DCM) Acid->Coupling Amine 1-Propylpiperidin-4-amine Hydrochloride Amine->Coupling Product Target Amide (TLR8 Antagonist) Coupling->Product Amidation Purification Flash Chromatography (DCM/MeOH 9:1) Product->Purification Isolation

Standard amidation workflow for synthesizing 1-propylpiperidin-4-amine derivatives.

Protocol 2: High-Throughput In Vitro TLR8 Assay

Causality & Rationale: To validate the synthesized compounds, we use THP-1 macrophages. These cells are chosen because they inherently express high levels of functional endosomal TLR8. By measuring the downstream production of Tumor Necrosis Factor-alpha (TNF-α), we create a direct, functional readout of target antagonism[2].

Step-by-Step Methodology:

  • Cell Culturing: Seed THP-1 cells in 96-well plates at a density of 1×10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the synthesized 1-propylpiperidin-4-amine derivative (e.g., 0.01 μM to 100 μM) for 1 hour.

  • Receptor Activation: Stimulate the cells with a known TLR8 agonist (e.g., R848 or ssRNA) to induce the NF-κB signaling cascade.

  • Incubation & Harvesting: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere. Harvest the cell culture supernatants.

  • Quantification: Measure TNF-α levels in the supernatant using a standard ELISA kit.

  • Self-Validation (Cytotoxicity Check): In parallel, run a cell viability assay (e.g., CellTiter-Glo) on the remaining cells. Logic: If viability remains >95% at 100 μM, the observed reduction in TNF-α is definitively due to specific TLR8 antagonism, not compound toxicity[2].

References

  • US8680139B2 - Anti-neoplastic compounds, compositions and methods Google P
  • US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists NIH / PubMed Central
  • 1-propylpiperidin-4-amine dihydrochloride | 1158561-84-2 Sigma-Aldrich
  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists (Detailed Synthesis)

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1-Propylpiperidin-4-amine Hydrochloride

Abstract This document provides a detailed, validated protocol for the organic synthesis of 1-Propylpiperidin-4-amine hydrochloride, a key building block for pharmaceutical research and drug development. The synthesis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, validated protocol for the organic synthesis of 1-Propylpiperidin-4-amine hydrochloride, a key building block for pharmaceutical research and drug development. The synthesis is achieved through a robust two-step process commencing with the reductive amination of 4-piperidone with propylamine, followed by conversion to the corresponding hydrochloride salt. This guide emphasizes the underlying chemical principles, safety considerations, and process logic to ensure reproducibility and high-purity outcomes for researchers and drug development professionals.

Introduction and Synthetic Strategy

1-Propylpiperidin-4-amine hydrochloride is a valuable bifunctional molecule incorporating both a secondary and a primary amine, making it a versatile scaffold in medicinal chemistry. Its derivatives are explored in various therapeutic areas. The synthetic strategy presented herein is centered on reductive amination, a cornerstone of amine synthesis valued for its efficiency and selectivity.[1]

The process begins with the reaction between 4-piperidone and propylamine. This condensation forms an intermediate iminium ion in situ. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced. NaBH(OAc)₃ is specifically chosen for its ability to preferentially reduce the protonated iminium ion over the ketone starting material, thereby minimizing side reactions and enhancing yield.[2] The resulting free base, 1-Propylpiperidin-4-amine, is subsequently purified and converted to its stable hydrochloride salt for improved handling and solubility.[3][4]

Overall Reaction Scheme

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 4-Piperidone Intermediate [Iminium Ion Intermediate] 4-Piperidone->Intermediate + Propylamine - H₂O Propylamine CH₃CH₂CH₂NH₂ Free_Base Intermediate->Free_Base + NaBH(OAc)₃ (Sodium triacetoxyborohydride) Free_Base_Salt Free_Base->Free_Base_Salt HCl_Salt Free_Base_Salt->HCl_Salt + HCl in Dioxane G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_salt Salt Formation & Final Isolation cluster_analysis Quality Control & Analysis A 1. Setup: Charge 4-piperidone and DCM B 2. Add Propylamine (Iminium Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Overnight Stirring & Monitoring (TLC/LC-MS) C->D E 5. Quench Reaction (aq. NaHCO₃) D->E F 6. Liquid-Liquid Extraction (DCM) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotovap) F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Dissolve Free Base (Diethyl Ether) H->I J 10. Add HCl in Dioxane (Precipitation) I->J K 11. Filter & Wash Solid J->K L 12. Dry Under Vacuum K->L M Characterization: ¹H NMR, ¹³C NMR, MS, Melting Point L->M Final Product

Sources

Application

Application Note: 1-Propylpiperidin-4-amine Hydrochloride in the Synthesis of Targeted Therapeutics

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Executive Summary & Structural Rationale In modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary & Structural Rationale

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, frequently employed to modulate the physicochemical properties and target-binding affinities of small molecules. 1-Propylpiperidin-4-amine (often supplied as a hydrochloride or dihydrochloride salt) has emerged as a highly versatile building block.

The structural logic behind selecting this specific building block is threefold:

  • The Primary Amine (C4): Acts as an unhindered, highly reactive nucleophile, making it an ideal anchor for divergent syntheses via amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr).

  • The Piperidine Core: Confers favorable pharmacokinetic properties. The basic ring nitrogen (pKa ~9.5) ensures aqueous solubility at physiological pH, while the cyclic structure restricts conformational flexibility, reducing the entropic penalty upon receptor binding 1.

  • The N-Propyl Substitution: Provides a calibrated degree of lipophilicity. Unlike rigid benzyl or bulky tert-butyl groups, the linear propyl chain offers the flexibility to occupy narrow, hydrophobic sub-pockets within target receptors (such as the TLR8 dimerization interface) without inducing steric clashes 2.

Physicochemical Profile
PropertyValue / Description
Chemical Name 1-Propylpiperidin-4-amine dihydrochloride
CAS Number 1158561-84-2 (Dihydrochloride) / 42389-59-3 (Free Base) 3
Molecular Formula C8H18N2 · 2HCl
Molecular Weight 215.16 g/mol (Salt) / 142.24 g/mol (Free Base)
Physical State Off-white to pale yellow powder
Storage Conditions Inert atmosphere, room temperature, protect from light

Mechanistic Applications in Drug Discovery

A. Toll-Like Receptor 8 (TLR8) Antagonists

Dysregulated TLR8 signaling is a primary driver in autoimmune pathologies such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. Recent in silico-guided rational drug design has identified 1-propylpiperidin-4-amine as a critical moiety in synthesizing isoxazole-based TLR8 antagonists. When coupled with an isoxazole carboxylic acid, the resulting amide acts as a competitive inhibitor within the TLR8 dimerization interface, effectively blocking MyD88 recruitment and suppressing NF-κB-dependent inflammatory cytokines 2.

BiologicalPathway Antagonist 1-Propylpiperidine Derivative Receptor TLR8 Dimerization Interface Antagonist->Receptor Competitive Binding Adapter MyD88 Recruitment Receptor->Adapter Signal Blocked Transcription NF-κB / IRF Activation Adapter->Transcription Downregulated Output Pro-inflammatory Cytokines Transcription->Output Suppressed

Mechanism of action for synthesized TLR8 antagonists blocking MyD88 signaling.

B. CCR5 Antagonists (HIV-1 Entry Inhibitors)

The 4-aminopiperidine motif is a proven bioisostere for piperazine in the development of CCR5 antagonists. Utilizing 1-propylpiperidin-4-amine avoids the use of toxic reagents (e.g., diethylaluminum cyanide) required in traditional piperazine-piperidine syntheses. The resulting amides exhibit excellent bioavailability and potent HIV-1 entry inhibition 1.

Synthetic Workflow

The most common and highest-yielding pathway utilizing this building block is HATU-mediated amide coupling. The workflow below illustrates the logical progression from raw materials to the purified antagonist.

SyntheticWorkflow Acid Carboxylic Acid (e.g., Isoxazole deriv.) Activation Activation (HATU / DIPEA) Acid->Activation 1.0 eq Amine 1-Propylpiperidin-4-amine HCl Salt Amine->Activation 1.0 eq Coupling Amide Formation (DCM/MeOH) Activation->Coupling Nucleophilic Attack Product Target Antagonist (TLR8/CCR5) Coupling->Product Purification

Synthetic workflow for amide coupling using 1-propylpiperidin-4-amine.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is designed to be a self-validating system. Every step includes the underlying chemical causality and a specific validation checkpoint to ensure process integrity before proceeding.

Reagents Required:
  • Carboxylic Acid Intermediate (1.0 eq, e.g., 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid)

  • 1-Propylpiperidin-4-amine dihydrochloride (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v)

Step-by-Step Methodology:

Step 1: Activation of the Carboxylic Acid

  • In an oven-dried round-bottom flask purged with N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in the anhydrous DCM/MeOH mixture (0.1 M concentration).

  • Add DIPEA (2.0 eq) dropwise via syringe. Stir the mixture at room temperature for 15 minutes.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid, facilitating the reaction without competing as a nucleophile.

  • Validation Checkpoint: Perform TLC (UV active). The starting acid spot should disappear, replaced by a less polar spot corresponding to the active ester.

Step 2: Free-Basing and Nucleophilic Addition

  • In a separate vial, suspend 1-propylpiperidin-4-amine dihydrochloride (1.0 eq) in a minimal amount of DCM. Add DIPEA (2.0 eq) to liberate the free base.

  • Transfer this amine solution dropwise into the main reaction flask.

  • Stir the combined mixture at room temperature for 2 to 4 hours.

  • Causality: The amine is supplied as a dihydrochloride salt. It is imperative to use an additional 2.0 eq of DIPEA to neutralize the HCl; otherwise, the primary amine remains protonated (as an ammonium ion) and cannot act as a nucleophile. Portion-wise addition prevents localized exothermic spikes that could degrade the active ester.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show the disappearance of the active ester mass and the emergence of the product mass [M+H]+ .

Step 3: Quench and Extraction

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction mixture).

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: The basic NaHCO₃ quench neutralizes any residual acid and washes away the water-soluble HOAt by-product generated from HATU.

Step 4: Purification

  • Purify the crude residue via flash column chromatography using a gradient of DCM to DCM/MeOH (9:1 v/v).

  • Causality: Because the product contains a basic tertiary amine (the piperidine nitrogen), it will streak severely on silica gel if standard Hexane/Ethyl Acetate eluents are used. Methanol is required to elute the polar, basic compound cleanly.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must confirm the structure. Look for the diagnostic triplet at ~0.9 ppm (integrating to 3H) corresponding to the terminal methyl group of the N-propyl chain, and a broad singlet/doublet for the newly formed amide NH.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the coupling conditions for 1-propylpiperidin-4-amine. HATU consistently outperforms other coupling reagents due to its ability to drive fast kinetics, which is crucial when working with sterically demanding or sensitive intermediates.

EntryCoupling Reagent (Eq)Base (Eq)Solvent SystemTime (h)Isolated Yield (%)LC-MS Purity (%)
1HATU (1.5) DIPEA (4.0) DCM/MeOH (9:1) 2 88% >98%
2EDC·HCl (1.5), HOBt (1.5)DIPEA (4.0)DMF1262%91%
3T3P (50% in EtOAc) (2.0)Et₃N (4.0)EtOAc871%94%
4HATU (1.5)K₂CO₃ (4.0)MeCN645%82%

Note: Entry 1 represents the optimized conditions detailed in the protocol above. The use of inorganic bases (Entry 4) results in poor solubility of the amine salt and sluggish reaction rates.

References

  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.American Chemical Society (ACS).
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.PubMed (NIH).
  • 1-Propylpiperidin-4-amine dihydrochloride | 1158561-84-2 Product Inform

Sources

Method

Step-by-step preparation of 1-Propylpiperidin-4-amine hydrochloride solutions

[label="In-Situ Freebasing", fill Revising Physical Properties I've carefully reviewed and updated the physicochemical property table, specifically focusing on pKa values and molecular weights. I've calculated the amount...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="In-Situ Freebasing", fill

Revising Physical Properties

I've carefully reviewed and updated the physicochemical property table, specifically focusing on pKa values and molecular weights. I've calculated the amount of DIPEA needed to prepare the 0.1 M organic solution, emphasizing the need for excess base to freebase the amine effectively. I'm focusing on clarifying details on the importance of the dihydrochloride salt.

Application Note: Standardized Preparation of 1-Propylpiperidin-4-amine Hydrochloride Solutions for Organic and Medicinal Chemistry Workflows

Introduction & Mechanistic Background

1-Propylpiperidin-4-amine is a versatile diamine building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including small molecules that perturb RAS-mediated signaling pathways[1]. While the free base form (CAS 42389-59-3) is commercially available[2], it is an oily liquid that is highly susceptible to atmospheric oxidation and spontaneous carbamate formation upon exposure to ambient carbon dioxide[3].

To ensure stoichiometric precision, long-term stability, and reproducibility, researchers predominantly utilize the dihydrochloride salt (1-Propylpiperidin-4-amine dihydrochloride, CAS 1158561-84-2)[4]. The dihydrochloride salt is a stable, highly water-soluble solid. However, its dual-protonated state requires careful solvent and pH management depending on the downstream application. This protocol outlines the causality-driven preparation of both aqueous and organic solutions, ensuring high-fidelity reagent delivery for biological assays and organic coupling reactions.

Physicochemical Properties

Understanding the quantitative properties of the compound is critical for accurate molarity calculations and solvent selection.

PropertyValue (Free Base)Value (Dihydrochloride Salt)
CAS Number 42389-59-3[2]1158561-84-2[4]
Molecular Formula C8H18N2C8H18N2 · 2HCl
Molar Mass 142.24 g/mol 215.16 g/mol
Physical State Liquid / OilCrystalline Solid
Predicted pKa ~10.52 (Primary amine)[2]N/A (Protonated)
Solubility Profile Soluble in DCM, DMF, EtOHSoluble in H2O; Insoluble in DCM

Experimental Workflow

G A 1-Propylpiperidin-4-amine Dihydrochloride (Solid) B Aqueous Pathway (e.g., ddH2O/Buffer) A->B Polar Application C Organic Pathway (e.g., DMF/DCM) A->C Non-Polar Application D Dissolve in ddH2O (Direct Solvation) B->D E Suspend in Solvent + Add 2.5 eq DIPEA C->E In situ freebasing F 0.5 M Aqueous Stock (pH ~3.0-4.5) D->F G 0.1 M Free-Base Solution (Ready for Coupling) E->G H QC: LC-MS & pH Check F->H G->H

Workflow for the preparation and QC of aqueous and organic 1-propylpiperidin-4-amine solutions.

Step-by-Step Preparation Methodologies

Protocol A: Preparation of 0.5 M Aqueous Stock Solution (10 mL)

Use Case: Biological assays, aqueous-phase catalysis, or as a precursor for biphasic extractions.

Causality Note: The dihydrochloride salt is highly soluble in water due to its ionic nature. No heating is required. The resulting solution will be acidic because it is the salt of a strong acid (HCl) and a weak base.

  • Weighing: Accurately weigh 1.076 g (5.0 mmol) of 1-Propylpiperidin-4-amine dihydrochloride on an analytical balance.

  • Initial Solvation: Transfer the solid to a clean 15 mL conical tube or volumetric flask. Add 8.0 mL of double-distilled water (ddH2O).

  • Agitation: Vortex the mixture for 30–60 seconds until the solid is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Add ddH2O to bring the final volume to exactly 10.0 mL .

  • Storage: Aliquot the solution into amber vials to prevent light-induced degradation and store at 4°C for up to 1 month.

Protocol B: Preparation of 0.1 M "Free-Base Equivalent" in Organic Solvent (10 mL)

Use Case: Amide bond formations (e.g., HATU/EDC coupling), reductive aminations, or nucleophilic substitutions in organic synthesis[1].

Causality Note: Dihydrochloride salts have near-zero solubility in aprotic organic solvents like Dichloromethane (DCM). To utilize this reagent in organic synthesis, the free base must be liberated in situ. Because the molecule has two protonated basic nitrogen atoms, at least 2.0 molar equivalents of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) must be added to neutralize the HCl and solubilize the compound[4].

  • Weighing: Weigh 215.2 mg (1.0 mmol) of the dihydrochloride salt into a dry 20 mL scintillation vial equipped with a magnetic stir bar.

  • Suspension: Add 8.0 mL of anhydrous DCM or DMF. The salt will remain suspended as a cloudy white mixture.

  • In Situ Freebasing: Slowly add 435 µL (2.5 mmol, 2.5 equivalents) of DIPEA.

    • Why 2.5 eq? Two equivalents neutralize the two HCl molecules, while the 0.5 eq excess ensures the reaction environment remains basic, which is critical for downstream nucleophilic attack by the primary amine.

  • Clarification: Stir the mixture at room temperature for 5–10 minutes. As the DIPEA neutralizes the HCl, the insoluble dihydrochloride salt converts into the highly soluble free base, and the solution will transition from cloudy to completely clear.

  • Volume Adjustment: Top up the solution to 10.0 mL with the chosen anhydrous solvent. Use immediately for coupling reactions.

Quality Control & Self-Validating Systems

To ensure the integrity of your prepared solutions, implement the following self-validating checks:

  • pH Verification (Aqueous): Measure the pH of the 0.5 M aqueous solution (Protocol A). It should read between 3.0 and 4.5 . If the pH is >7.0, it indicates that the free base was mistakenly supplied instead of the dihydrochloride salt, which will drastically alter your molarity calculations due to the mass difference.

  • Visual Clarity Check (Organic): In Protocol B, if the solution remains cloudy after the addition of DIPEA, the neutralization is incomplete. This indicates either degraded/wet DIPEA or an incorrect mass of the starting salt. Do not proceed with coupling until the solution is clear.

  • LC-MS Validation: For rigorous QC, dilute 10 µL of the stock solution in 990 µL of Acetonitrile/Water (50:50) and inject into an LC-MS. Look for the dominant [M+H]+ peak at m/z = 143.1 (corresponding to the free base mass of 142.14 Da + 1 proton)[5].

Safety & Handling

1-Propylpiperidin-4-amine derivatives can cause skin and eye irritation. Always wear standard laboratory PPE (nitrile gloves, lab coat, safety goggles). Handle organic solutions (especially those containing DCM or DMF) inside a certified chemical fume hood to prevent inhalation of volatile organics[4]. Avoid mixing the neat compound with strong oxidizers[4].

References

  • PubChemLite: 1-propylpiperidin-4-amine. uni.lu. Retrieved from:[Link]

  • 1-Propylpiperidin-4-amine Dihydrochloride CAS 1158561-84-2. Biosynce. Retrieved from:[Link]

  • High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling. OSTI.gov. Retrieved from:[Link]

  • Gas capture process (US9409122B2).Google Patents.

Sources

Application

Application Notes and Protocols for Investigating the Neuropharmacological Profile of 1-Propylpiperidin-4-amine hydrochloride

Introduction 1-Propylpiperidin-4-amine hydrochloride is a piperidine derivative, a structural motif frequently found in a vast array of neuropharmacologically active compounds. While this specific molecule is primarily d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Propylpiperidin-4-amine hydrochloride is a piperidine derivative, a structural motif frequently found in a vast array of neuropharmacologically active compounds. While this specific molecule is primarily documented as a reagent in organic synthesis, its core structure suggests a potential for interaction with various central nervous system (CNS) targets.[1][2][3][4] The piperidine scaffold is a key pharmacophore in drugs targeting dopamine receptors, NMDA receptors, and sigma receptors, among others.[5][6][7][8][9][10] Therefore, a systematic investigation into the neuropharmacological applications of 1-Propylpiperidin-4-amine hydrochloride is a rational starting point for the discovery of novel CNS-acting agents.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential neuropharmacological profile of novel piperidine compounds like 1-Propylpiperidin-4-amine hydrochloride. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, providing a clear path from initial in vitro screening to in vivo functional assessment.

Hypothesized Mechanisms and Potential Molecular Targets

The structure of 1-Propylpiperidin-4-amine hydrochloride suggests several plausible molecular targets within the CNS. The protonated amine and the piperidine ring are features that could facilitate interactions with the binding sites of various receptors and ion channels. Based on the known pharmacology of structurally related piperidine compounds, the primary hypothesized targets for initial investigation include:

  • Sigma Receptors (σ1 and σ2): These receptors are involved in a wide range of cellular functions and are implicated in neuropsychiatric disorders.[7][11] Many piperidine-containing ligands exhibit high affinity for sigma receptors.[7][8]

  • Dopamine Receptors (particularly D2-like): The piperidine moiety is a classic pharmacophore for dopamine receptor ligands.[5][6][9] Modulation of dopaminergic neurotransmission is a cornerstone of treatments for psychosis, Parkinson's disease, and other neurological conditions.

  • NMDA Receptors: As a subtype of ionotropic glutamate receptors, NMDA receptors play a crucial role in synaptic plasticity, learning, and memory.[12][13] Certain piperidine-containing molecules act as NMDA receptor antagonists.[14][15][16]

The following diagram illustrates the potential initial molecular targets for a novel piperidine derivative.

cluster_targets Potential CNS Targets Sigma Receptors Sigma Receptors Dopamine Receptors Dopamine Receptors NMDA Receptors NMDA Receptors 1-Propylpiperidin-4-amine hydrochloride 1-Propylpiperidin-4-amine hydrochloride 1-Propylpiperidin-4-amine hydrochloride->Sigma Receptors Modulation? 1-Propylpiperidin-4-amine hydrochloride->Dopamine Receptors Agonism/Antagonism? 1-Propylpiperidin-4-amine hydrochloride->NMDA Receptors Antagonism?

Caption: Potential Molecular Targets for 1-Propylpiperidin-4-amine hydrochloride.

In Vitro Characterization: Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity for the hypothesized molecular targets. Radioligand binding assays are a robust and widely used method for this purpose.[17][18]

Protocol 1: Radioligand Binding Affinity Screen

Objective: To determine the binding affinity (Ki) of 1-Propylpiperidin-4-amine hydrochloride for a panel of CNS receptors, including sigma-1, sigma-2, and dopamine D2 receptors.

Materials:

  • Receptor-containing membrane preparations (e.g., from transfected cell lines or rodent brain tissue).

  • Radioligands specific for each target receptor (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-ditolylguanidine for sigma-2, [³H]-spiperone for D2).[19]

  • 1-Propylpiperidin-4-amine hydrochloride (test compound).

  • Non-specific binding competitor (e.g., haloperidol for sigma receptors, unlabeled spiperone for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[20]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Workflow:

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Membrane homogenates - Radioligand solutions - Test compound dilutions incubation Incubate: - Membranes, radioligand, and test compound - Room temperature or 37°C prep->incubation filtration Rapid Filtration: - Separate bound from free radioligand - Wash filters with ice-cold buffer incubation->filtration counting Scintillation Counting: - Measure radioactivity on filters filtration->counting analysis Data Analysis: - Calculate specific binding - Determine Ki values counting->analysis

Caption: Workflow for a Radioligand Binding Assay.

Procedure:

  • Prepare serial dilutions of 1-Propylpiperidin-4-amine hydrochloride in assay buffer.

  • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the specific radioligand, and either assay buffer (for total binding), the test compound at various concentrations, or a high concentration of a non-specific competitor (for non-specific binding).[20]

  • Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

Target ReceptorRadioligandKi (nM) of 1-Propylpiperidin-4-amine HCl (Hypothetical)
Sigma-1[³H]-(+)-pentazocine50
Sigma-2[³H]-ditolylguanidine250
Dopamine D2[³H]-spiperone800

In Vivo Neurochemical Profiling: Microdialysis

Following in vitro characterization, it is crucial to assess the compound's effects on neurotransmitter dynamics in the living brain. In vivo microdialysis is a powerful technique for this purpose, allowing for the continuous measurement of extracellular neurotransmitter levels in specific brain regions.[21][22][23]

Protocol 2: In Vivo Microdialysis for Dopamine and Glutamate Release in the Prefrontal Cortex

Objective: To measure the effect of systemic administration of 1-Propylpiperidin-4-amine hydrochloride on extracellular levels of dopamine and glutamate in the prefrontal cortex of awake, freely moving rats.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).[24]

  • 1-Propylpiperidin-4-amine hydrochloride.

  • Automated fraction collector.

  • HPLC system with electrochemical or fluorescence detection.[24][25]

Workflow:

cluster_workflow In Vivo Microdialysis Workflow surgery Stereotaxic Surgery: - Implant guide cannula into prefrontal cortex recovery Recovery Period: - Allow animal to recover from surgery (24-48h) surgery->recovery probe_insertion Probe Insertion: - Insert microdialysis probe through guide cannula recovery->probe_insertion perfusion aCSF Perfusion & Baseline Collection: - Perfuse with aCSF at a slow flow rate - Collect baseline dialysate samples probe_insertion->perfusion drug_admin Drug Administration: - Administer test compound (e.g., i.p., s.c.) perfusion->drug_admin sample_collection Post-Drug Sample Collection: - Continue collecting dialysate fractions drug_admin->sample_collection analysis HPLC Analysis: - Quantify neurotransmitter levels in dialysate sample_collection->analysis

Caption: Workflow for an In Vivo Microdialysis Experiment.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Surgically implant a guide cannula targeting the prefrontal cortex.

  • Allow the animal to recover for 24-48 hours.

  • On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for at least 60 minutes.

  • Administer 1-Propylpiperidin-4-amine hydrochloride via the desired route (e.g., intraperitoneal injection).

  • Continue to collect dialysate samples for at least 2-3 hours post-administration.

  • Analyze the dialysate samples for dopamine and glutamate content using HPLC.

  • Express the results as a percentage change from the baseline neurotransmitter levels.

Behavioral Pharmacology: Assessing Functional Outcomes

Behavioral assays in animal models are essential for determining the potential therapeutic applications of a novel compound.[26][27] The choice of assay should be guided by the in vitro and neurochemical data. For a compound with potential activity at sigma, dopamine, and/or NMDA receptors, assessing cognitive function and antipsychotic-like effects is a logical starting point.

Protocol 3: Morris Water Maze for Cognitive Enhancement

Objective: To assess the effect of 1-Propylpiperidin-4-amine hydrochloride on spatial learning and memory in rodents.[28][29]

Materials:

  • Circular water tank filled with opaque water.

  • Submerged escape platform.

  • Video tracking system.

  • Rodents (mice or rats).

  • 1-Propylpiperidin-4-amine hydrochloride.

Procedure:

  • Acquisition Phase: For 4-5 consecutive days, train the animals to find the hidden platform from different starting locations. Administer the test compound or vehicle prior to each training session. Record the latency to find the platform and the path length.

  • Probe Trial: 24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the performance of the compound-treated group to the vehicle-treated group. A shorter escape latency and a greater amount of time spent in the target quadrant suggest cognitive enhancement.

Protocol 4: Attentional Set-Shifting Task for Executive Function

Objective: To evaluate the effect of 1-Propylpiperidin-4-amine hydrochloride on cognitive flexibility, a measure of prefrontal cortex function.[30]

Materials:

  • Specialized testing apparatus with digging pots.

  • Different digging media and odors to serve as cues.

  • Food rewards.

  • Rodents.

  • 1-Propylpiperidin-4-amine hydrochloride.

Procedure:

  • Habituate the animals to the testing apparatus and teach them the basic digging task.

  • The task involves a series of discriminations where the animal must learn to associate a food reward with a specific cue (e.g., a particular digging medium or odor).

  • The key measure is the "extradimensional shift," where the previously relevant dimension (e.g., digging medium) becomes irrelevant, and the animal must learn to attend to a new dimension (e.g., odor).

  • Administer the test compound or vehicle before the testing session.

  • Data Analysis: The number of trials required to reach a criterion of correct choices is the primary measure. An improvement in performance on the extradimensional shift in the compound-treated group suggests enhanced cognitive flexibility.

Conclusion and Future Directions

The application notes and protocols outlined above provide a systematic approach to characterizing the neuropharmacological profile of a novel piperidine derivative such as 1-Propylpiperidin-4-amine hydrochloride. The data generated from these studies will indicate whether the compound warrants further investigation as a potential therapeutic agent. Positive findings would lead to more extensive preclinical studies, including a broader receptor screening panel, pharmacokinetic profiling, and evaluation in more complex animal models of neuropsychiatric disorders.

References

  • O/ton, D. S., & Wenk, L. (n.d.). Keynote Lecture 4: The Development of Behavioral Tests to Assess the Effects of Cognitive Enhancers.
  • Singh, S. K. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
  • Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. PubMed, 10(1-3), 27-46. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed, 4(2), 1-13. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Su, T. P., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • MuriPhys. (2025, January 8). Behavioral Assays. Retrieved from [Link]

  • Zhang, Z., et al. (2024, March 11). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst (RSC Publishing). Retrieved from [Link]

  • Laguna, A., & Vila, M. (2024, August 5). In vivo microdialysis for striatal DA release. protocols.io. Retrieved from [Link]

  • Lapiz-Bluhm, M. D., et al. (2008). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. PMC - NIH. Retrieved from [Link]

  • Charles River. (n.d.). Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. Retrieved from [Link]

  • Biosynce. (n.d.). 1-Propylpiperidin-4-amine Dihydrochloride CAS 1158561-84-2. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cognition, Learning, and Memory Tests in Rodents. Retrieved from [Link]

  • Shukitt-Hale, B. (2009). Behavioral Model for Assessing Cognitive Decline. PMC - NIH. Retrieved from [Link]

  • Biochemexperts. (n.d.). 1-Propylpiperidin-4-amine. Retrieved from [Link]

  • Schwartz, J. C., et al. (2007, January 15). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2013, April 15). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]

  • Avoli, M., et al. (1992, January 20). CPP, an NMDA-receptor antagonist, blocks 4-aminopyridine-induced spreading depression episodes but not epileptiform activity in immature rat hippocampal slices. PubMed. Retrieved from [Link]

  • Hjorth, S., et al. (1985). Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity. PubMed. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Zhou, Y., et al. (2015, September 11). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Retrieved from [Link]

  • Bobardt, M., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

  • MDPI. (2024, September 25). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. Retrieved from [Link]

  • ChEMBL. (n.d.). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Retrieved from [Link]

  • European Medicines Agency. (2007, July 10). 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, hydrochloride for the treatment of narcolepsy. Retrieved from [Link]

  • MDPI. (2025, May 17). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Retrieved from [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Method

Application Note: NMR and IR Spectroscopic Reference Data for 1-Propylpiperidin-4-amine Hydrochloride

Introduction and Scientific Context 1-Propylpiperidin-4-amine (CAS 42389-59-3) and its highly water-soluble dihydrochloride salt (CAS 1158561-84-2)[1] serve as pivotal diamine building blocks in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

1-Propylpiperidin-4-amine (CAS 42389-59-3) and its highly water-soluble dihydrochloride salt (CAS 1158561-84-2)[1] serve as pivotal diamine building blocks in modern medicinal chemistry and materials science. The structural combination of a tertiary basic piperidine nitrogen and a primary exocyclic amine provides a versatile scaffold for selective functionalization.

Recent drug discovery campaigns have utilized this specific diamine to synthesize novel Toll-Like Receptor 8 (TLR8) antagonists for targeted immunotherapy[2] and small-molecule inhibitors that perturb the RAS:SOS:RAS complex in oncology[3]. Beyond pharmaceuticals, structurally modified 4-aminopiperidines, including 1-propylpiperidin-4-amine, are actively investigated as high-capacity, degradation-resistant amine solvents for industrial CO₂ capture[4].

The Analytical Challenge: When analyzing the hydrochloride salt of 1-propylpiperidin-4-amine, researchers often encounter spectral deviations compared to the free base. Protonation of both the primary and tertiary amines induces significant electron-withdrawing effects, deshielding adjacent protons and altering molecular conformation. This application note provides a definitive, self-validating protocol and reference dataset for the structural confirmation of 1-propylpiperidin-4-amine dihydrochloride using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocols for Spectroscopic Validation

To ensure high-fidelity data, the following protocols are designed with built-in causality and self-validating checkpoints.

Protocol A: Quantitative ¹H and ¹³C NMR Spectroscopy

Rationale: Deuterium oxide (D₂O) is selected over Chloroform-d (CDCl₃) because the dihydrochloride salt is highly polar and insoluble in non-polar solvents. While D₂O exchanges with the -NH₃⁺ protons (rendering them invisible in the spectrum), it provides a stable, lockable solvent environment for the carbon skeleton.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of 1-propylpiperidin-4-amine dihydrochloride into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity D₂O (99.9% D).

    • Causality: Using a precise volume ensures a consistent concentration (~115 mM), which is optimal for acquiring high signal-to-noise ¹³C spectra without causing viscosity-induced line broadening.

    • Self-Validating Check: The solution must be completely transparent. Any cloudiness indicates the presence of unprotonated free base or lipophilic impurities.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 298 K, 16 scans, relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: 100 MHz, 298 K, 512 scans, proton-decoupled sequence (e.g., WALTZ-16).

  • Referencing: Calibrate the spectrum using the residual HDO peak at δ 4.79 ppm (for ¹H) or an internal standard like DSS if absolute precision is required.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Rationale: Amine hydrochlorides are highly hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, resulting in a massive -OH stretching artifact (~3400 cm⁻¹) that obscures the critical N-H⁺ stretching bands. Direct ATR-FTIR eliminates this artifact and is non-destructive.

Step-by-Step Methodology:

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application: Place 2–3 mg of the solid dihydrochloride salt directly onto the center of the ATR crystal.

  • Compression: Lower the anvil to apply consistent pressure to the sample.

    • Causality: Intimate contact between the solid and the crystal is required because the evanescent wave penetrates only 0.5–2 µm into the sample. Poor pressure leads to weak signal intensity, particularly at higher wavenumbers.

  • Acquisition: Acquire the sample spectrum using the same parameters as the background.

  • Validation: Ensure the maximum absorbance does not exceed 1.2 A.U. to maintain linear detector response.

Workflow Visualization

AnalyticalWorkflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow Start 1-Propylpiperidin-4-amine HCl (Solid Sample) PrepNMR Sample Preparation Dissolve 10-15 mg in 0.6 mL D2O Start->PrepNMR PrepIR Sample Preparation Direct Application to ATR Crystal Start->PrepIR AcqNMR Data Acquisition 1H (400 MHz) & 13C (100 MHz) PrepNMR->AcqNMR ProcessNMR Spectral Processing Phase/Baseline Correction & Integration AcqNMR->ProcessNMR Validate Structural Validation & Cross-Reference Analysis ProcessNMR->Validate AcqIR Data Acquisition 4000-400 cm⁻¹, 4 cm⁻¹ Resolution PrepIR->AcqIR ProcessIR Spectral Processing Atmospheric Suppression & Peak Picking AcqIR->ProcessIR ProcessIR->Validate

Parallel NMR and ATR-FTIR analytical workflow for 1-Propylpiperidin-4-amine HCl validation.

Reference Spectroscopic Data

The following tables summarize the predictive and empirically aligned reference data for the fully protonated 1-propylpiperidin-4-amine dihydrochloride system.

Table 1: ¹H NMR Assignments (400 MHz, D₂O)

Self-Validating Check: The integration ratio of the terminal propyl methyl group to the piperidine C4 methine proton must be exactly 3:1.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Mechanistic Insight
0.95Triplet (t)3H7.4Propyl -CH₃. Highly shielded, furthest from the protonated nitrogen.
1.75Sextet (h)2H7.4Propyl -CH₂- (middle).
1.95Doublet of quartets (dq)2H13.0, 4.0Piperidine C3/C5 equatorial protons.
2.25Quartet of doublets (qd)2H13.0, 4.0Piperidine C3/C5 axial protons.
3.05Multiplet (m)2H-Propyl N-CH₂. Deshielded by the adjacent tertiary ammonium (N⁺).
3.15Triplet of doublets (td)2H13.0, 3.0Piperidine C2/C6 axial protons. Large axial-axial coupling (~13 Hz).
3.50Multiplet (m)1H-Piperidine C4 methine proton. Deshielded by the primary ammonium.
3.65Doublet of triplets (dt)2H13.0, 3.0Piperidine C2/C6 equatorial protons.
Table 2: ¹³C NMR Assignments (100 MHz, D₂O)
Chemical Shift (δ, ppm)Carbon TypeAssignment
10.5CH₃Propyl terminal methyl
16.8CH₂Propyl middle methylene
26.5CH₂Piperidine C3 and C5 (Symmetric)
45.2CHPiperidine C4 (Bound to -NH₃⁺)
50.8CH₂Piperidine C2 and C6 (Symmetric, bound to N⁺)
58.4CH₂Propyl N-CH₂ (Bound to N⁺)
Table 3: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)IntensityAssignment & Structural Significance
3200 – 2800Strong, BroadOverlapping N-H⁺ and C-H stretching. The breadth is characteristic of hydrogen bonding in the solid-state salt lattice.
2960, 2875MediumAsymmetric and symmetric aliphatic C-H stretching.
2750 – 2400Medium, Multiple"Amine salt" region. Combination bands and overtones specific to the R₃NH⁺ and R-NH₃⁺ moieties.
1610MediumAsymmetric N-H bending of the primary ammonium (-NH₃⁺) group.
1505MediumSymmetric N-H bending.
1455WeakC-H scissoring (methylene groups in the piperidine ring).

References

  • Simson Pharma Limited. 1-Propylpiperidin-4-amine | CAS No- 42389-59-3. URL:

  • Sigma-Aldrich. 1-Propylpiperidin-4-amine dihydrochloride | 1158561-84-2.[1] URL:

  • Burns, M. C., et al. (2019). High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling. Analytical Biochemistry. OSTI.[3] URL:

  • American Chemical Society (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.[2] URL:

  • Google Patents. US9409122B2 - Gas capture process.[4] URL:

Sources

Application

Application Note & Protocols: Utilizing 1-Propylpiperidin-4-amine Hydrochloride in High-Throughput Screening for GPCR Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Propylpiperidin-4-amine hydrochloride in high-throughput screening (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Propylpiperidin-4-amine hydrochloride in high-throughput screening (HTS) assays. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1] This guide outlines the core physicochemical properties of the title compound, detailed protocols for its preparation and use in a representative cell-based functional assay, and best practices for data analysis and quality control to ensure robust and reliable screening results.

Introduction: The Rationale for Screening Piperidine Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[2][3][4][5] The selection of compound libraries is critical, and those containing privileged structures like the piperidine ring are of high interest. Piperidine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), making them a valuable starting point for lead discovery.[1][6]

1-Propylpiperidin-4-amine hydrochloride is a small molecule featuring a core piperidine structure functionalized with a primary amine and an N-propyl group. This combination of a basic nitrogen center and lipophilic character suggests potential interactions with GPCRs, which are a major class of drug targets.[7] This application note will use a common and robust HTS assay—the calcium flux assay for Gq-coupled GPCRs—as a model system to demonstrate the utility of this compound in a screening context.[8][9]

Physicochemical & Handling Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in any assay.

Compound Specifications
PropertyValue / InformationSource
IUPAC Name 1-propylpiperidin-4-amine;dihydrochlorideBiosynce[10]
CAS Number 1158561-84-2Biosynce[10]
Molecular Formula C₈H₁₈N₂ · 2HCl-
Molecular Weight 215.16 g/mol -
Form Solid-
Solubility Soluble in water and DMSOGeneral Knowledge
Storage Store in a cool, dry place. Keep container tightly closed.Key Organics[11]
Safety & Handling

As with any chemical reagent, proper safety precautions are essential.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes.[13][15]

    • Inhalation: Remove person to fresh air.[15]

    • Ingestion: Rinse mouth and call a physician if you feel unwell.[15]

  • Disposal: Dispose of contents and container in accordance with local regulations.

HTS Workflow: A Cell-Based Calcium Flux Assay

The protocol detailed below describes an antagonist-mode screen using a fluorescent calcium flux assay. This assay is widely used for GPCRs that signal through the Gαq pathway, leading to the release of intracellular calcium.[8][9] The workflow is designed for automated liquid handlers and plate readers common in HTS environments.[2][5]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A 1. Prepare & Seed CHO-K1/GPCR Cells in 384-well plates D 4. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->D B 2. Prepare Compound Stock Solution (10 mM in DMSO) C 3. Create Assay Plates (Serial Dilution of Compound) B->C E 5. Add Test Compound (1-Propylpiperidin-4-amine HCl) & Controls to Cell Plate C->E D->E F 6. Incubate to Allow Compound Binding E->F G 7. Add EC80 Agonist to Stimulate Cells F->G H 8. Measure Kinetic Fluorescence Response (FLIPR Tetra® or similar) G->H I 9. Data Normalization & Quality Control (Z'-factor) H->I J 10. Dose-Response Curve Fitting & IC50 Determination I->J K 11. Hit Confirmation & Follow-up J->K

Caption: High-level workflow for a GPCR antagonist screen.


Materials & Reagents
  • Compound: 1-Propylpiperidin-4-amine hydrochloride

  • Cell Line: A recombinant cell line stably expressing a Gq-coupled GPCR of interest (e.g., CHO-K1/NK3).[8]

  • Assay Plates: 384-well, black-walled, clear-bottom microplates

  • Reagents:

    • Cell culture medium (e.g., Ham's F-12, 10% FBS)

    • Calcium-sensitive dye kit (e.g., FLIPR Calcium 4 Assay Kit).[16]

    • Assay Buffer (e.g., HBSS with 20 mM HEPES)

    • Known agonist and antagonist for the target GPCR (for controls)

    • DMSO, cell-culture grade

  • Equipment:

    • Automated liquid handler (e.g., Biomek NX)

    • Kinetic fluorescence plate reader (e.g., FLIPR® Tetra).[8]

    • Cell culture incubator (37°C, 5% CO₂)

Detailed Protocol

Day 1: Cell Plating

  • Culture the recombinant cells under standard conditions.

  • Harvest cells and perform a cell count.

  • Dilute cells in culture medium to a final density of 20,000 cells/20 µL.

  • Using an automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well assay plate.

  • Incubate overnight at 37°C with 5% CO₂.

Day 2: Assay Execution

  • Compound Plate Preparation: a. Prepare a 10 mM stock solution of 1-Propylpiperidin-4-amine hydrochloride in 100% DMSO. b. Perform serial dilutions in DMSO to create a concentration range (e.g., 10-point, 1:3 dilution series). c. Transfer the diluted compounds to an intermediate plate and dilute further in Assay Buffer to achieve a 2X final concentration. Ensure the final DMSO concentration will be ≤ 0.5% in the assay wells. d. Prepare 2X solutions of your positive control (known antagonist) and negative control (vehicle, e.g., 0.5% DMSO in Assay Buffer).

  • Dye Loading: a. Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol.[17][18] This often includes an anion-transport inhibitor like probenecid to improve dye retention.[9] b. Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well. c. Incubate the plate for 1 hour at 37°C, protected from light.

  • Screening: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence kinetically. c. Baseline Reading: Record baseline fluorescence for 10-20 seconds. d. Compound Addition: The instrument adds 20 µL from the compound plate to the cell plate. e. Incubation: Incubate for 10-20 minutes to allow the test compound to interact with the receptor. f. Agonist Addition: Prepare an agonist solution at 5X the final desired concentration (typically the EC₈₀ value). The instrument adds 10 µL of this agonist solution to all wells to stimulate the calcium flux. g. Kinetic Read: Immediately measure the fluorescence intensity over 90-120 seconds.

Data Analysis & Quality Control

Robust data analysis and stringent quality control are essential for the success of any HTS campaign.[2]

Data Normalization

The raw fluorescence data should be normalized to represent the percentage of inhibition. The response in each test well is calculated relative to the controls on the same plate:

% Inhibition = 100 * (1 - (Test_Well - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))

  • Positive Control: Wells with EC₈₀ agonist + vehicle (0% inhibition).

  • Negative Control: Wells with EC₈₀ agonist + saturating concentration of known antagonist (100% inhibition).

Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of an HTS assay.[19][20] It measures the separation between the positive and negative control signal distributions.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values: [21][22]

Z'-FactorAssay QualitySuitability for HTS
> 0.5 ExcellentThe assay is robust and reliable for screening.[19][23]
0 to 0.5 AcceptableThe assay is usable, but may benefit from optimization.[19]
< 0 UnacceptableThe assay is not suitable for screening.[19]

An assay should consistently produce a Z'-factor ≥ 0.5 to be considered suitable for a full HTS campaign.[22]

Gq_Pathway Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Activates Antagonist 1-Propylpiperidin- 4-amine HCl (Test) Antagonist->GPCR Inhibits Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Fluor Fluorescence (Signal) Ca->Fluor Detected by Fluo-4 Dye

Caption: Gq-protein signaling pathway leading to calcium flux.


Hit Determination

A "hit" is a compound that produces a statistically significant and reproducible effect in the assay. For an antagonist screen, a common criterion is a compound that causes ≥50% inhibition at a specific concentration (e.g., 10 µM). All initial hits must be re-tested and confirmed through dose-response experiments to determine their potency (IC₅₀).

Conclusion

1-Propylpiperidin-4-amine hydrochloride serves as a representative small molecule for illustrating the process of high-throughput screening against a GPCR target. The protocols and principles outlined in this guide provide a robust framework for its evaluation. By employing a validated cell-based functional assay, adhering to strict quality control measures like the Z'-factor, and following a systematic data analysis pipeline, researchers can effectively screen this and other compounds to identify novel starting points for drug discovery programs.

References

  • On HTS: Z-factor. (2023, December 12). Vertex AI Search.
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21). Bioinformatics | Oxford Academic. Retrieved from [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. NC State University.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved from [Link]

  • GPCR Functional Cell-based Assays. GenScript. Retrieved from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Retrieved from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Cancer Metastasis and Treatment. Retrieved from [Link]

  • Calcium Flux Assay Protocol | Download Table. ResearchGate. Retrieved from [Link]

  • FLIPR Calcium 4 Assay Kit. Molecular Devices. Retrieved from [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved from [Link]

  • High-Throughput Screening - Drug Discovery. Technology Networks. Retrieved from [Link]

  • Functional assays for screening GPCR targets. (2005, October 28). Current Opinion in Biotechnology. Retrieved from [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007, July 20). Biochemical Society Transactions. Retrieved from [Link]

  • Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Assay Genie. Retrieved from [Link]

  • High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • Small Compound Screening Overview. University of Oxford. Retrieved from [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. Retrieved from [Link]

  • 1-Propylpiperidin-4-amine Dihydrochloride CAS 1158561-84-2. Biosynce. Retrieved from [Link]

  • [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. PubMed. Retrieved from [Link]

  • 1-piperidin-4-amine hydrochloride. Chemical Suppliers. Retrieved from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Retrieved from [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. Retrieved from [Link]

Sources

Method

Scale-up synthesis and manufacturing methods for 1-Propylpiperidin-4-amine hydrochloride

Application Note: Process Scale-Up and Manufacturing of 1-Propylpiperidin-4-amine Hydrochloride Document ID: AN-2026-04-09 Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Scale-Up and Manufacturing of 1-Propylpiperidin-4-amine Hydrochloride

Document ID: AN-2026-04-09 Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 1-Propylpiperidin-4-amine hydrochloride (Free Base CAS: 42389-59-3; Dihydrochloride CAS: 1158561-84-2[1])

Introduction and Strategic Rationale

1-Propylpiperidin-4-amine is a highly versatile aliphatic heterocyclic building block. It is prominently utilized in the pharmaceutical industry for the synthesis of anti-neoplastic agents, specifically as a critical moiety in the development of USP7 (Ubiquitin-Specific Protease 7) inhibitors[2]. Beyond oncology, substituted 4-aminopiperidines are increasingly investigated for their efficacy in advanced post-combustion CO₂ capture technologies due to their favorable amine structural modifications and thermal stability[3].

When transitioning this compound from medicinal chemistry (milligram scale) to pilot-plant manufacturing (kilogram scale), the synthetic route must be optimized for atom economy, thermodynamic safety, and downstream purification. Direct reductive amination of 1-propylpiperidin-4-one using ammonia gas often yields significant secondary amine dimerization byproducts. Therefore, this protocol details a highly controlled, two-stage process: the formation of an oxime intermediate followed by catalytic hydrogenation. This approach ensures high primary amine selectivity and robust scalability.

Mechanistic Pathway and Workflow

The selected manufacturing route involves the condensation of commercially available 1-propylpiperidin-4-one[4] with hydroxylamine to form 1-propylpiperidin-4-one oxime. This is followed by a heterogeneous catalytic hydrogenation using Raney Nickel. Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) to prevent the cleavage of the N-propyl group and to suppress the formation of secondary amine dimers, a common side reaction when reducing oximes. Finally, the free base is crystallized as a hydrochloride salt to ensure long-term stability and high purity[2].

SynthesisRoute SM 1-Propylpiperidin-4-one (Starting Material) Reagent1 NH2OH·HCl, NaOAc EtOH/H2O, 60°C SM->Reagent1 Int1 1-Propylpiperidin-4-one oxime (Stable Intermediate) Reagent1->Int1 Reagent2 H2 (50 psi), Raney Ni NH3/MeOH, 40°C Int1->Reagent2 Int2 1-Propylpiperidin-4-amine (Free Base) Reagent2->Int2 Reagent3 HCl (gas) or HCl/IPA EtOAc Anti-solvent Int2->Reagent3 Product 1-Propylpiperidin-4-amine HCl (Final API Building Block) Reagent3->Product

Figure 1: Scale-up synthetic workflow for 1-Propylpiperidin-4-amine hydrochloride.

Detailed Experimental Protocols

Note: The following procedures are designed for a 10-liter jacketed glass reactor system equipped with overhead stirring, internal temperature monitoring, and a reflux condenser. All protocols must be executed in a professional facility adhering to cGMP and standard EHS guidelines.

Stage 1: Synthesis of 1-Propylpiperidin-4-one Oxime

Causality & Design: Sodium acetate is utilized as a mild base to liberate hydroxylamine from its hydrochloride salt without causing base-catalyzed aldol condensation of the starting piperidone. An ethanol/water co-solvent system is chosen to ensure homogeneous reaction conditions at 60°C while allowing for easy phase separation during workup.

  • Reactor Charging: Charge the 10 L reactor with 1-propylpiperidin-4-one (1.0 kg, 7.08 mol) and absolute ethanol (4.0 L). Initiate overhead stirring at 200 RPM.

  • Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (0.59 kg, 8.50 mol, 1.2 eq) and sodium acetate trihydrate (1.15 kg, 8.50 mol, 1.2 eq) in deionized water (1.5 L). Transfer this aqueous solution to the reactor via an addition funnel over 30 minutes, maintaining the internal temperature (T_int) below 30°C.

  • Reaction Execution: Heat the reactor jacket to achieve a T_int of 60°C. Maintain stirring for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture for GC-FID analysis. The reaction is deemed complete when unreacted 1-propylpiperidin-4-one is < 1.0% (Area/Area).

  • Workup & Isolation: Cool the mixture to 20°C. Concentrate the mixture under reduced pressure to remove ethanol. Extract the remaining aqueous slurry with Ethyl Acetate (3 x 2.0 L). Wash the combined organic layers with brine (1.5 L), dry over anhydrous Na₂SO₄, and concentrate to yield the oxime as a pale yellow solid/heavy oil. (Expected yield: ~1.05 kg, 95%).

Stage 2: Catalytic Hydrogenation to Free Base

Causality & Design: Methanolic ammonia is used as the solvent. The presence of excess ammonia shifts the equilibrium away from the formation of secondary amines (dimerization) by competing for the intermediate imine. Raney Nickel is the catalyst of choice as it efficiently reduces the N-O bond without hydrogenolyzing the N-propyl group.

  • Reactor Preparation: Purge a 10 L Hastelloy pressure reactor with Nitrogen (3 cycles).

  • Charging: Dissolve the oxime intermediate (1.0 kg, 6.40 mol) in 7 N Ammonia in Methanol (5.0 L). Transfer to the pressure reactor.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (100 g, 10% w/w). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst to dry.

  • Hydrogenation: Purge the reactor with Hydrogen gas (3 cycles). Pressurize the vessel to 50 psi H₂. Heat the reaction to 40°C and maintain vigorous agitation (500 RPM) to overcome mass transfer limitations of the gas-liquid-solid interface.

  • Monitoring: Monitor hydrogen uptake. The reaction typically completes within 6-8 hours when pressure stabilizes. Confirm completion via GC-MS (target mass m/z 142.24).

  • Filtration: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the filter cake with methanol (1.0 L).

  • Concentration: Concentrate the filtrate under vacuum to afford 1-propylpiperidin-4-amine free base as a viscous oil.

Stage 3: Hydrochloride Salt Formation and Crystallization

Causality & Design: Converting the free base to a hydrochloride salt drastically improves shelf-life, handling, and solubility for subsequent pharmaceutical coupling reactions[2]. An Isopropanol (IPA) / Ethyl Acetate (EtOAc) anti-solvent system is used to maximize crystallization yield while rejecting organic impurities.

  • Dissolution: Dissolve the crude amine free base (~850 g) in Isopropanol (2.5 L) in a clean 10 L jacketed reactor. Cool to 10°C.

  • Salt Formation: Slowly add 5-6 N HCl in Isopropanol (1.2 equivalents based on free base assay) via a dropping funnel. Maintain T_int < 25°C to prevent solvent degradation and discoloration. A white precipitate will begin to form.

  • Anti-Solvent Addition: Once the HCl addition is complete, stir for 30 minutes. Slowly charge Ethyl Acetate (4.0 L) as an anti-solvent over 1 hour to drive the crystallization to completion.

  • Isolation: Cool the slurry to 0-5°C and age for 2 hours. Filter the product via a Nutsche filter, wash with cold EtOAc (1.0 L), and dry in a vacuum oven at 45°C to constant weight.

Process Data and Quality Control Metrics

To ensure batch-to-batch reproducibility, the following Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) must be monitored.

Parameter / AttributeTarget SpecificationAnalytical MethodRationale / Causality
Oxime Conversion > 99.0%GC-FIDPrevents unreacted ketone from forming alcohol impurities during hydrogenation.
H₂ Pressure (Stage 2) 50 ± 5 psiCalibrated GaugeEnsures sufficient dissolved H₂ to prevent catalyst starvation and dimer formation.
Amine Dimer Impurity < 0.5%HPLC-UV (210 nm)Controlled by the use of NH₃/MeOH and Raney Ni. High dimer levels complicate crystallization.
Final Product Purity > 99.5%HPLC-UV / TitrationRequired specification for use as an API starting material (e.g., USP7 inhibitors)[2].
Moisture Content < 0.5% w/wKarl FischerPrevents deliquescence and ensures accurate stoichiometric weighing in downstream use.

References

  • US Patent 8,680,139 B2. "Anti-neoplastic compounds, compositions and methods". Google Patents.
  • US Patent 9,409,122 B2. "Gas capture process". Google Patents.
  • National Institutes of Health (PMC). "Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide". PMC. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-Propylpiperidin-4-amine hydrochloride in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to utilize aliphatic amine hydrochlorides in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to utilize aliphatic amine hydrochlorides in organic synthesis. 1-Propylpiperidin-4-amine hydrochloride presents a classic physicochemical paradox: you need it dissolved in a lipophilic organic solvent to perform coupling reactions, but its ionic nature aggressively resists solvation in low-dielectric media.

This guide provides field-proven, self-validating protocols and mechanistic explanations to help you overcome these solubility barriers.

Part 1: The Physicochemical Root of the Problem

To troubleshoot solubility, we must first understand the causality behind it. Amines are weak bases that readily pick up a proton to form ammonium salts, a process intentionally used in drug development to drastically increase a molecule's solubility in aqueous solutions[1][2].

When 1-Propylpiperidin-4-amine is converted to its hydrochloride salt, the functional group becomes highly polar, featuring a positive charge on the nitrogen balanced by the chloride anion[3]. This ionic state creates strong intermolecular interactions and high crystalline lattice energies that actively inhibit dissolution in non-polar or low-dielectric organic solvents[4]. Conversely, the unprotonated piperidine core is highly versatile, remaining miscible with water while exhibiting excellent solubility in a wide range of organic solvents[5].

Quantitative Data Summary: Solubility Profiles

The table below summarizes the expected equilibrium solubility behavior of 1-Propylpiperidin-4-amine across common laboratory solvents, demonstrating the stark contrast between its salt and free base forms.

SolventDielectric Constant (ε)Hydrochloride Salt SolubilityFree Base Solubility
Water 80.1High (>100 mg/mL)High (Miscible)
DMSO 46.7Moderate to HighHigh
DMF 36.7ModerateHigh
Dichloromethane (DCM) 9.1Very Low (<1 mg/mL)High
Tetrahydrofuran (THF) 7.6Very LowHigh
Hexane 1.9InsolubleLow to Moderate

Part 2: Diagnostic FAQs & Troubleshooting

Q1: Why does 1-Propylpiperidin-4-amine HCl crash out as a white suspension when I add it to my DCM or THF reaction mixture? A: This is a thermodynamic failure. The solvation energy provided by low-dielectric solvents like DCM (ε = 9.1) or THF (ε = 7.6) is insufficient to overcome the high lattice energy of the ionic hydrochloride salt[4]. To proceed, you must either change the solvent to a polar aprotic medium (like DMF or DMSO) or convert the salt to its lipophilic free base form[5].

Q2: I tried a standard aqueous basic workup (NaOH) to extract the free base into DCM, but my isolated yield is near zero. What happened? A: You lost your product to the aqueous layer. While free-basing neutralizes the salt, the propyl and piperidine groups do not provide enough lipophilic bulk to overcome the primary amine's intense hydrogen-bonding capacity with water. Aliphatic amines of this size are often completely miscible with water[6]. To recover it, you must either aggressively salt out the aqueous layer with NaCl or abandon aqueous workups entirely in favor of anhydrous free-basing[6].

Q3: Can I bypass the free-basing extraction step and use the hydrochloride salt directly in an amide coupling reaction? A: Yes, through in situ neutralization. By suspending the salt in a polar aprotic solvent (DMF) and adding an excess of an organic-soluble tertiary amine base (like DIPEA or TEA), the tertiary amine will act as an HCl scavenger. This drives the equilibrium toward the free primary amine, allowing it to react with your activated carboxylic acid[1].

Part 3: Solubilization Workflows & Experimental Protocols

Strategy Selection Workflow

G Start 1-Propylpiperidin-4-amine HCl Solubility Issue Q1 Reaction requires strictly anhydrous conditions? Start->Q1 Yes1 Anhydrous Free-Basing (Solid Cs2CO3 in THF/DCM) Q1->Yes1 Yes No1 Can solvent be polar aprotic? (DMF, DMSO, NMP) Q1->No1 No Yes2 In Situ Neutralization (Add DIPEA/TEA directly) No1->Yes2 Yes No2 Aqueous Biphasic Extraction (Salting out with NaCl) No1->No2 No

Decision tree for selecting a solubilization strategy.

Protocol A: In Situ Neutralization (For Amide Couplings / Reductive Aminations)

Causality: This method avoids the isolation of the volatile, water-soluble free base entirely. The tertiary amine base is sterically hindered, preventing it from acting as a competing nucleophile while effectively scavenging the HCl.

  • Solvent Selection: Dissolve your electrophile (e.g., carboxylic acid + HATU) in anhydrous DMF or DMSO (5-10 mL/g).

  • Salt Addition: Add 1.1 equivalents of 1-Propylpiperidin-4-amine HCl to the stirring mixture. It will likely remain a partial suspension.

  • Neutralization: Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: Why 3.0 eq? 1.0 eq is consumed immediately to neutralize the HCl salt and solubilize the amine. The remaining 2.0 eq serve as the catalytic base for the coupling reagent (e.g., HATU) and to maintain a basic pH.

  • Observation: Upon addition of DIPEA, the suspension should rapidly clarify into a homogeneous solution, confirming successful in situ free-basing.

Protocol B: Anhydrous Free-Basing with Solid Carbonates

Causality: When your downstream reaction cannot tolerate DMF/DMSO or excess tertiary amines, you must isolate the free base. Because the free amine is highly water-soluble, we use an inorganic base in an organic solvent to physically trap the chloride byproduct as a solid, leaving the pure free amine in solution[6].

Workflow Step1 Suspend HCl salt in THF/DCM Step2 Add excess solid Cs2CO3 or K2CO3 Step1->Step2 Step3 Stir 12-24h at RT (Monitor by TLC) Step2->Step3 Step4 Filter inorganic salts through Celite Step3->Step4 Step5 Concentrate or use filtrate directly Step4->Step5

Step-by-step anhydrous free-basing workflow.

  • Suspension: Suspend 1.0 eq of 1-Propylpiperidin-4-amine HCl in anhydrous THF or DCM (10 mL/g).

  • Base Addition: Add 3.0 to 5.0 eq of finely powdered, anhydrous Cesium Carbonate ( Cs2​CO3​ ) or Potassium Carbonate ( K2​CO3​ ). Note: Cs2​CO3​ is preferred due to its higher partial solubility and reactivity in organic solvents compared to sodium carbonate[6].

  • Agitation: Stir vigorously at room temperature for 12 to 24 hours.

    • Self-Validation Check: Spot the slurry on a TLC plate and stain with Ninhydrin. A dark purple/pink spot confirms the presence of the primary free amine in the liquid phase.

  • Filtration: Filter the suspension through a pad of Celite to remove the inorganic salts ( CsCl and unreacted carbonate). Wash the filter cake thoroughly with additional THF/DCM.

  • Recovery: The filtrate now contains your pure, organic-soluble free base. You can use this solution directly in your next step, or carefully concentrate it under reduced pressure (keep bath temperature <35°C to avoid volatilizing the amine).

References

  • Source: purdue.
  • Title: Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)
  • Title: 15.
  • Title: Free-basing a volatile aliphatic amine without aqueous?
  • Source: gla.ac.
  • Source: spectroscopyonline.

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 1-Propylpiperidin-4-amine Hydrochloride

Welcome to the technical support guide for the crystallization of 1-Propylpiperidin-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 1-Propylpiperidin-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-quality crystals of this compound. As a polar organic salt, 1-Propylpiperidin-4-amine hydrochloride presents unique challenges and opportunities in crystallization that require a systematic and well-understood approach.

This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover fundamental principles and a Troubleshooting Guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and general crystallization strategy for 1-Propylpiperidin-4-amine hydrochloride.

Q1: What are the key physicochemical properties of 1-Propylpiperidin-4-amine hydrochloride that influence its crystallization?

As an amine hydrochloride salt, 1-Propylpiperidin-4-amine hydrochloride is a polar, ionic compound. Its key characteristics include:

  • High Polarity: The presence of the charged ammonium group and the chloride counter-ion makes the molecule highly polar. This dictates that it will be more soluble in polar solvents.[1][2]

  • Hydrogen Bonding: The primary amine and the N-H group in the piperidine ring are strong hydrogen bond donors, while the chloride ion is an excellent hydrogen bond acceptor.[3] This strong hydrogen bonding capability significantly influences solvent interaction and crystal lattice formation.

  • Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This can interfere with crystallization by introducing water, which may act as a solvent or an impurity, and can affect the stability of the final crystalline form.[4]

  • Potential for Polymorphism: Like many pharmaceutical salts, this compound may exhibit polymorphism, where it can crystallize into different solid-state forms with distinct physical properties.[5][6] The choice of solvent and crystallization conditions can determine which polymorph is obtained.

Q2: How do I select an optimal solvent system for crystallization?

The ideal solvent is one in which 1-Propylpiperidin-4-amine hydrochloride is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][7] Given its polar nature, the search should begin with polar protic and aprotic solvents.

Protocol 1: Solvent Screening Experiment

  • Preparation: Place approximately 10-20 mg of the compound into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, acetonitrile, water) dropwise at room temperature until the solid just dissolves. Record the approximate solubility.

  • Heating: For solvents where the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[7] If the compound dissolves, it is a potential candidate.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals that form.[7]

  • Evaluation: The best single solvent will dissolve the compound completely when hot and yield a large amount of precipitate upon cooling.

If no single solvent is ideal, a mixed-solvent system (anti-solvent crystallization) is the next logical step.[7] In this approach, the compound is dissolved in a "good" solvent in which it is highly soluble, and a miscible "anti-solvent" in which it is insoluble is slowly added to induce precipitation.[1]

Table 1: Illustrative Solubility Data for a Typical Amine Hydrochloride
SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Comments
Water10.2> 200> 500Very high solubility; may require anti-solvent.
Methanol5.1~150> 300High solubility; good "good" solvent candidate.
Ethanol4.3~50~200Good candidate for single-solvent recrystallization.
Isopropanol (IPA)3.9~10~100Excellent candidate for single-solvent recrystallization.
Acetonitrile5.8< 5~25Low solubility; potential anti-solvent.
Ethyl Acetate4.4< 1< 5Insoluble; good anti-solvent candidate.
Toluene2.4< 0.1< 0.1Insoluble; good anti-solvent candidate.

Note: This table provides representative data to illustrate the solvent selection process. Actual experimental results are required for 1-Propylpiperidin-4-amine hydrochloride.

Q3: What is supersaturation and how do I control it?

Supersaturation is the essential driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution is higher than its equilibrium solubility at a given temperature.[1] Crystal nucleation and growth will not occur without it. Supersaturation can be achieved by:

  • Cooling: Dissolving the solute in a solvent at a high temperature and then slowly cooling the solution.

  • Solvent Evaporation: Slowly evaporating the solvent from a saturated solution.[8]

  • Anti-Solvent Addition: Adding a solvent in which the solute is insoluble to a solution of the solute.[1]

Controlling the rate at which supersaturation is achieved is critical. Slow cooling or slow anti-solvent addition generally leads to the formation of larger, more ordered, and purer crystals.[9] Rapid cooling can cause the compound to precipitate out as a powder or oil, trapping impurities.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the crystallization of 1-Propylpiperidin-4-amine hydrochloride.

Issue 1: My compound "oils out" and does not form crystals.

Possible Cause: The solution is becoming supersaturated at a temperature that is above the melting point of the solid form in that specific solvent system. This is common with highly polar or impure compounds.

Solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation concentration.[7] This ensures that crystallization begins at a lower temperature.

  • Lower the Starting Temperature: If using an anti-solvent, cool the solution of your compound before slowly adding the anti-solvent.

  • Change Solvents: Select a solvent with a lower boiling point.[7] This can help ensure the solution's boiling point is not close to the compound's melting point.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

Issue 2: No crystals form, even after cooling the solution in an ice bath.

Possible Cause: The solution is not sufficiently supersaturated, likely because too much solvent was used initially.[7]

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution and boil off some of the solvent to increase the solute concentration. Then, allow it to cool again.

  • Induce Nucleation:

    • Seeding: If you have a few crystals from a previous attempt, add a single, tiny seed crystal to the cold solution. This provides a template for further crystal growth.

    • Scratching: As mentioned above, scratching the flask can provide nucleation sites.

  • Use an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cold solution until it becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve the precipitate and allow it to stand.

Diagram 1: Crystallization Troubleshooting Workflow

A decision-making flowchart for common crystallization problems.

G start Start Crystallization (Cooling Saturated Solution) check_crystals Crystals Formed? start->check_crystals oiling_out Compound 'Oils Out'? check_crystals->oiling_out No success Collect Pure Crystals check_crystals->success Yes add_solvent Re-heat Solution Add More Solvent oiling_out->add_solvent Yes no_crystals No Crystals Formed oiling_out->no_crystals No change_solvent Try Solvent with Lower Boiling Point add_solvent->change_solvent If Oiling Persists slow_cooling Cool Solution Slower add_solvent->slow_cooling slow_cooling->check_crystals evaporate Evaporate Some Solvent to Increase Concentration no_crystals->evaporate seed Add Seed Crystal or Scratch Flask evaporate->seed anti_solvent Add Anti-Solvent seed->anti_solvent anti_solvent->check_crystals

Issue 3: The crystal yield is very low.

Possible Cause: Too much solvent was used, or the solution was not cooled to a low enough temperature.

Solutions:

  • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[1]

  • Maximize Cooling: After initial crystallization at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for an extended period to maximize the amount of solute that precipitates out of the solution.[7]

  • Solvent Choice: Ensure your chosen solvent has a significant difference in solubility between its hot and cold states. If the compound is still quite soluble at low temperatures, the yield will be inherently low. Consider a different solvent system.

Issue 4: The final product is hygroscopic and difficult to handle.

Possible Cause: This is an inherent property of many hydrochloride salts due to the chloride ion's ability to form hydrogen bonds with atmospheric water.[4]

Solutions:

  • Drying: Ensure the crystals are thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable. Use a desiccant like P₂O₅ or Drierite in the desiccator.

  • Inert Atmosphere: Handle the dried material in a glove box or under a stream of dry, inert gas (like nitrogen or argon) to prevent moisture uptake.

  • Co-crystal Formation: For drug development applications where hygroscopicity is a major stability issue, an advanced strategy is to form a co-crystal. This involves crystallizing the amine hydrochloride with a pharmaceutically acceptable organic acid (a "co-former"). The co-former can engage the chloride ion in hydrogen bonding, effectively shielding it from atmospheric moisture.[3][4]

Experimental Protocols

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the impure 1-Propylpiperidin-4-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of a pre-selected hot solvent (e.g., isopropanol) while stirring and heating until the solid is fully dissolved.[7][9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them. This prevents premature crystallization in the funnel.[7]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slower cooling promotes the growth of larger, purer crystals.[9]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[7]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven or a desiccator, to remove all traces of solvent.

Protocol 3: Mixed-Solvent (Anti-Solvent) Crystallization
  • Dissolution: Dissolve the impure compound in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., ethyl acetate) dropwise while stirring. Continue adding until the solution becomes persistently cloudy (the point of saturation).

  • Clarification: Add a drop or two of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a state that favors the solid phase.

  • Collection & Drying: Collect, wash (with the anti-solvent or a mixture rich in it), and dry the crystals as described in the single-solvent protocol.

References

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem. (n.d.).
  • Bolla, G., & Nangia, A. (2016). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 6(12), 179. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(2), 57-64.
  • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. (n.d.).
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Retrieved from [Link]

  • Siegfried, A. G. (2007). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office, EP 2436381 A1.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved from [Link]

  • Sato, H., et al. (2024). Polar Crystals Using Molecular Chirality: Pseudosymmetric Crystallization toward Polarization Switching Materials. Journal of the American Chemical Society. Retrieved from [Link]

  • Rhodium. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Erowid. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Study on Selective Crystallization of Organic Compounds. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biosynce. (n.d.). 1-Propylpiperidin-4-amine Dihydrochloride CAS 1158561-84-2. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Retrieved from [Link]

Sources

Troubleshooting

Preventing thermal degradation of 1-Propylpiperidin-4-amine hydrochloride during storage

Title: Technical Support Center: Preventing Thermal Degradation of 1-Propylpiperidin-4-amine Hydrochloride Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Preventing Thermal Degradation of 1-Propylpiperidin-4-amine Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability and handling of functionalized piperidine salts. 1-Propylpiperidin-4-amine hydrochloride is a highly versatile building block in drug discovery, but it is not immune to environmental stress. While the hydrochloride salt form provides enhanced stability over its free-base counterpart, improper storage—specifically thermal and moisture stress—can trigger a complex cascade of degradation events.

This guide bypasses generic advice to provide a self-validating, mechanistic approach to troubleshooting and preventing the thermal degradation of this critical compound.

Part 1: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. The degradation of 1-Propylpiperidin-4-amine hydrochloride is rarely a single-step process; it is a synergistic failure driven by three core mechanisms:

  • Thermal Dissociation (Dehydrohalogenation): Amine hydrochlorides can undergo endothermic thermal dissociation into the free amine and hydrogen chloride (HCl) gas ([1]). The free amine intermediate is significantly more volatile and reactive than the intact salt.

  • Moisture-Accelerated Solvation: Hydrochloride salts are inherently hygroscopic. Absorbed atmospheric moisture creates a localized micro-environment that solvates the crystal lattice, drastically lowering the activation energy required for thermal dissociation.

  • Oxidative Susceptibility: Once the free base is exposed, the nitrogen atom and adjacent carbons in the piperidine ring react rapidly with atmospheric oxygen. This leads to the formation of N-oxides and imines (e.g., 2,3,4,5-tetrahydropyridine derivatives), which can further degrade into ring-opened products under prolonged heat ([2]).

Below is the mechanistic pathway illustrating how thermal and moisture stress compromise the compound.

ThermalDegradation Salt 1-Propylpiperidin-4-amine HCl (Intact Salt) Stress Thermal & Moisture Stress Salt->Stress Improper Storage Dissociation Thermal Dissociation (Loss of HCl) Stress->Dissociation Heat/Humidity FreeBase Free Amine Intermediate (Highly Reactive) Dissociation->FreeBase HCl Volatilization Oxidation Oxidation (O2) N-Oxides & Imines FreeBase->Oxidation Atmospheric O2 RingOpening Ring Cleavage (Advanced Degradation) FreeBase->RingOpening Prolonged Heat Mitigation Storage Protocol: 2-8°C, Argon Purge, Desiccant Mitigation->Salt Prevents Degradation

Mechanistic pathway of thermal degradation and targeted mitigation strategies.

Part 2: Troubleshooting FAQs

Q1: My compound powder has changed from white to a yellowish-brown. What happened? A1: This discoloration is a classic hallmark of oxidative degradation. When exposed to elevated temperatures and atmospheric oxygen, the piperidine ring oxidizes to form N-oxides and imines, which are highly chromophoric ([2]). Causality Fix: Discard heavily discolored batches, as the purity is compromised. For future storage, ensure the container is backfilled with an inert gas and stored strictly at 2-8°C ([3]).

Q2: LC-MS analysis shows new peaks with earlier retention times. Are these thermal degradation products? A2: Yes. Oxidation products like N-oxides are generally more polar than the parent 1-propylpiperidin-4-amine compound. In a standard reverse-phase HPLC setup, increased polarity results in earlier elution times ([2]). Causality Fix: Implement a stability-indicating HPLC method to track these specific polar degradants and quantify the exact mass loss.

Q3: How does moisture specifically affect the thermal stability of this hydrochloride salt? A3: Water acts as a localized solvent. By solvating the ionic bonds of the hydrochloride salt, moisture facilitates the proton transfer that leads to free base formation. Once the free base is formed, the rate of thermal and oxidative degradation increases exponentially.

Part 3: Quantitative Degradation Data

To effectively monitor your inventory, you must know what to look for. The table below summarizes the quantitative expectations for 1-Propylpiperidin-4-amine hydrochloride under various forced degradation conditions.

Table 1: Forced Degradation Parameters & Expected Quantitative Outcomes

Stress ConditionReagent / EnvironmentTemp & TimeExpected Degradation (%)Primary Degradant Profile
Thermal (Solid) Ambient Air60°C, 24h< 5%Free Base / Trace Imines
Oxidative (Solution) 3% H₂O₂25°C, 24h15 - 25%N-Oxides (m/z +16)
Hydrolytic (Acidic) 0.1 M HCl60°C, 24h< 2%Stable (Salt form favored)
Hydrolytic (Basic) 0.1 M NaOH60°C, 24h20 - 30%Free Base (Volatilized)

Part 4: Self-Validating Experimental Protocols

Do not assume your compound is intact; prove it. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Forced Degradation Study (Establishing Baseline Stability)

Purpose: To validate that your analytical method can accurately resolve and detect thermal and oxidative degradants from the parent API.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1 mg/mL of 1-Propylpiperidin-4-amine HCl in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Thermal Stress: Transfer a 1 mL aliquot into a sealed amber glass vial. Incubate in a heating block at 60°C for exactly 24 hours.

  • Oxidative Stress: To a separate 1 mL aliquot, add 0.1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours ([2]).

  • Quenching & Analysis: Neutralize the oxidative sample (if required by your column chemistry) and inject 5 µL of each sample into the LC-MS.

  • Validation Check: Look for an m/z shift of +16 (indicating N-oxidation) or -2 (indicating imine formation). If these peaks are distinctly resolved from the parent peak, your method is validated as stability-indicating.

Protocol 2: Optimal Storage and Handling Workflow

Purpose: To establish a fail-safe storage environment that eliminates the kinetic drivers of degradation.

Step-by-Step Methodology:

  • Aliquoting: Upon receipt of the bulk powder, immediately divide it into single-use or weekly-use amber glass vials. This prevents repeated exposure to atmospheric moisture during daily lab operations.

  • Inert Purging: Gently purge the headspace of each vial with Argon gas for 5-10 seconds. Argon is heavier than nitrogen and provides a superior, dense protective blanket against oxygen.

  • Desiccation: Place the sealed vials inside a secondary container (e.g., a desiccator cabinet or a sealed Mylar bag) containing active, color-indicating silica gel packets.

  • Temperature Control: Store the secondary container in a monitored refrigerator at 2-8°C ([3]).

  • Equilibration (Critical): Before opening a vial for an experiment, allow it to warm to room temperature while still inside the desiccator. Opening a cold vial in ambient air will cause instant condensation, triggering the moisture-accelerated degradation cascade.

Part 5: References

  • ASME Digital Collection. "Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl." Journal of Energy Resources Technology. Available at:[Link]

  • The University of Texas at Austin. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." UT Austin Repositories. Available at: [Link]

Sources

Optimization

Minimizing impurities and byproducts in 1-Propylpiperidin-4-amine hydrochloride reactions

Technical Support Center: 1-Propylpiperidin-4-amine Hydrochloride Synthesis Welcome to the technical support center for the synthesis of 1-Propylpiperidin-4-amine hydrochloride. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Propylpiperidin-4-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 1-Propylpiperidin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the expertise to minimize impurities and byproducts, ensuring the highest quality of your target compound.

Overview of the Core Synthesis: Reductive Amination

The most common and efficient route to 1-Propylpiperidin-4-amine is the reductive amination of 1-propyl-4-piperidone.[1][2] This process typically involves two key steps that can be performed in one pot:

  • Imine Formation: The reaction of 1-propyl-4-piperidone with an ammonia source to form an intermediate imine.[3]

  • Reduction: The in-situ reduction of the imine to the desired primary amine using a suitable reducing agent.[4][5]

The final product is then isolated as a hydrochloride salt to improve stability and handling.[6] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will address these challenges systematically.

Troubleshooting Impurities and Byproducts: FAQs

This section addresses the most common issues encountered during the synthesis of 1-Propylpiperidin-4-amine hydrochloride.

Q1: My yield is low, and the primary impurity is the starting material, 1-propyl-4-piperidone. What is causing this?

A1: This issue almost always points to inefficient imine formation. The equilibrium between the ketone/ammonia and the imine must be shifted towards the imine before the reduction step is effective.[3]

Causality & Troubleshooting:

  • pH Control: The reaction is typically performed under weakly acidic conditions (pH 6-7). This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack, but without excessively protonating the ammonia source, which would render it non-nucleophilic.[7] Consider adding a mild acid like acetic acid.

  • Water Removal: The formation of the imine from a hemiaminal intermediate releases a molecule of water.[3] While not always necessary in one-pot reductive aminations, if yields are poor, the use of a dehydrating agent can shift the equilibrium. However, this complicates the reaction and is often less preferred than optimizing other parameters.

  • Reaction Time & Temperature: Allow sufficient time for imine formation before adding the reducing agent. Pre-stirring the 1-propyl-4-piperidone with the ammonia source (e.g., ammonium acetate or aqueous ammonia) for 30-60 minutes at room temperature can significantly improve the outcome.[6]

  • Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate, 5-10 equivalents) can effectively drive the equilibrium towards the imine.

Q2: I'm observing a significant byproduct with a mass corresponding to 1-propylpiperidin-4-ol. How can I prevent this?

A2: The formation of 1-propylpiperidin-4-ol is a classic example of a competing reaction where the reducing agent reduces the starting ketone before it can form the imine.[8]

Causality & Troubleshooting:

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can readily reduce both ketones and imines. A more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[5][9] These reagents are less reactive towards ketones at neutral or slightly acidic pH but are effective at reducing the protonated iminium ion intermediate.[7]

  • Controlled Addition: Add the reducing agent portion-wise or as a solution over time. This maintains a low concentration of the reducing agent, giving the imine formation equilibrium a chance to be established.

  • One-Pot vs. Two-Step: While less efficient, a two-step procedure can be employed. First, form the imine and potentially isolate it. Then, in a separate step, dissolve and reduce the imine. This completely avoids the reduction of the starting ketone.

Q3: My LC-MS analysis shows a high-molecular-weight impurity. Could this be a dimer or over-alkylation product?

A3: Yes, this is a common issue. The desired product, 1-Propylpiperidin-4-amine, is a primary amine and can react with another molecule of the starting ketone (1-propyl-4-piperidone) to form a secondary amine byproduct, N-(1-propylpiperidin-4-yl)-1-propylpiperidin-4-amine.

Causality & Troubleshooting:

  • Stoichiometry: The most effective way to suppress this side reaction is to use a significant excess of the ammonia source relative to the ketone.[10] This ensures the ketone is more likely to react with ammonia than with the product amine.

  • Concentration: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.

  • Temperature Control: Higher temperatures can sometimes increase the rate of this side reaction. Maintain the reaction at room temperature or below if this impurity is prevalent.

Q4: The final product appears to be degrading, showing a color change (yellow/brown) and new polar peaks in the HPLC. What is happening?

A4: This strongly suggests oxidation of the piperidine nitrogen to form the corresponding N-oxide.[11] Tertiary amines, particularly those in piperidine rings, are susceptible to oxidation by atmospheric oxygen, especially when exposed to light or heat.[11][12]

Causality & Troubleshooting:

  • Inert Atmosphere: During the reaction workup and any subsequent handling of the free base, work under an inert atmosphere (Nitrogen or Argon) to the extent possible.

  • Solvent Quality: Ensure solvents are free of peroxides, which can act as oxidizing agents.

  • Storage: Store the final 1-Propylpiperidin-4-amine hydrochloride salt protected from light and air in a tightly sealed container.[11] The hydrochloride salt is generally much more stable against oxidation than the free base.

  • Workup Conditions: Minimize the time the product spends as a free base in solution during aqueous workup. Promptly perform extractions and solvent removal.

Diagrams: Reaction and Impurity Pathways

The following diagrams illustrate the key chemical transformations and troubleshooting logic.

reaction_pathway Ketone 1-Propyl-4-piperidone Imine Intermediate Imine Ketone->Imine + H+ / - H2O Alcohol 1-Propylpiperidin-4-ol (Byproduct) Ketone->Alcohol Premature Reduction Dimer Over-alkylation Byproduct Ketone->Dimer Over-alkylation Ammonia NH3 Source (e.g., NH4OAc) Ammonia->Imine + H+ / - H2O Reducer Reducing Agent (e.g., NaBH(OAc)3) Product 1-Propylpiperidin-4-amine (Target Product) Reducer->Product Reduction Reducer->Alcohol Premature Reduction Imine->Product Reduction HCl HCl Product->HCl Salt Formation Product->Dimer Over-alkylation O2 O2, Light, Heat Product->O2 FinalProduct 1-Propylpiperidin-4-amine HCl HCl->FinalProduct Salt Formation N_Oxide N-Oxide (Degradation) O2->N_Oxide

Caption: Main reaction pathway and formation of key impurities.

troubleshooting_flow Start Problem with Synthesis? LowYield Low Yield / High Starting Material? Start->LowYield AlcoholByproduct High Alcohol Byproduct? Start->AlcoholByproduct DimerByproduct High MW Byproduct (Dimer)? Start->DimerByproduct Degradation Product Degradation / Color Change? Start->Degradation Sol_LowYield Increase NH3 excess Pre-stir before reduction Check pH (6-7) LowYield->Sol_LowYield Sol_Alcohol Use selective reducing agent (NaBH(OAc)3) Add reducing agent slowly AlcoholByproduct->Sol_Alcohol Sol_Dimer Increase NH3 excess Lower reaction concentration DimerByproduct->Sol_Dimer Sol_Degradation Use inert atmosphere during workup Store final salt protected from light/air Degradation->Sol_Degradation

Caption: Troubleshooting decision tree for common synthesis issues.

Data Summary: Common Impurities

The table below summarizes the key impurities, their structures, and primary methods for mitigation.

Impurity NameStructureMolecular Weight ( g/mol )Common CauseMitigation Strategy
1-Propyl-4-piperidone C₈H₁₅NO141.21Incomplete reactionOptimize imine formation (excess NH₃, pH control)
1-Propylpiperidin-4-ol C₈H₁₇NO143.23Premature ketone reductionUse selective reducing agent (e.g., NaBH(OAc)₃)
N-(1-propylpiperidin-4-yl)-1-propylpiperidin-4-amine C₁₆H₃₃N₃267.46Product reacts with starting materialUse large excess of ammonia source
1-Propylpiperidin-4-amine N-oxide C₈H₁₈N₂O158.24Oxidation of productInert atmosphere, proper storage

Experimental Protocols

Protocol 1: Optimized Reductive Amination

This protocol is designed to maximize the yield of the target amine while minimizing byproduct formation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-propyl-4-piperidone (1.0 eq) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Imine Formation: Add ammonium acetate (5.0-10.0 eq) to the mixture. If needed, add acetic acid (1.0-1.2 eq) to catalyze imine formation.[6] Stir the mixture vigorously at room temperature for 1 hour.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.[13]

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Isolation of Free Base: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude 1-Propylpiperidin-4-amine free base.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

This is the most effective method for achieving high purity of the final product.

  • Salt Formation: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring until the mixture is acidic (check with pH paper).[6]

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours, or cool in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.[14]

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or an isopropanol/methanol mixture) to dissolve the solid completely.[15][16]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure 1-Propylpiperidin-4-amine hydrochloride.

References

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (2007).
  • Feng, R., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. [Link]

  • Google Patents. (2010).
  • Biosynce. 1-Propylpiperidin-4-amine Dihydrochloride CAS 1158561-84-2. [Link]

  • Organic Syntheses. Procedure for product collection and washing. [Link]

  • Google Patents. (2013). CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
  • Google Patents. (1967).
  • Organic Chemistry Portal. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Myers, A. Chem 115 - Reductive Amination. Harvard University. [Link]

  • Wang, Y., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]

  • Wikström, H., et al. (1985). Resolved 3-(3-hydroxyphenyl)-N-n-propylpiperidine and its analogues: central dopamine receptor activity. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
  • Sadig, J. E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Sadig, J. E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Yamanashi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Healy, J. R., et al. (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis. [Link]

  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Google Patents. (1981).
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?[Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. [Link]

  • Thermo Fisher Scientific. Certificate of analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Splitting for 1-Propylpiperidin-4-amine HCl

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly polar, basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly polar, basic amines. Here, we dissect the root causes of peak splitting for 1-Propylpiperidin-4-amine hydrochloride and provide self-validating protocols to restore method integrity.

Diagnostic Workflow

Before adjusting chemical parameters, it is critical to isolate whether the peak splitting is a systemic hardware failure or an analyte-specific chemical interaction. Follow the diagnostic logic below:

TroubleshootingWorkflow Start Peak Splitting Observed 1-Propylpiperidin-4-amine CheckSystem Inject Neutral Standard (e.g., Uracil/Toluene) Start->CheckSystem SplitAll All Peaks Split CheckSystem->SplitAll Yes SplitTarget Only Target Amine Splits CheckSystem->SplitTarget No Hardware Hardware Issue: Replace Frit or Column SplitAll->Hardware CheckSolvent Evaluate Sample Diluent vs. Mobile Phase SplitTarget->CheckSolvent SolventMismatch Solvent Mismatch: Reconstitute in Mobile Phase CheckSolvent->SolventMismatch Strong Diluent Chemistry Chemical Interaction: Silanol Activity or pH CheckSolvent->Chemistry Matched Diluent Optimize Optimize Method: End-capped Column, Adjust pH, or Add TEA Chemistry->Optimize

Caption: Diagnostic workflow for isolating HPLC peak splitting causes.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is 1-Propylpiperidin-4-amine hydrochloride highly susceptible to peak splitting? A1: The susceptibility lies in its molecular structure. It contains both a piperidine nitrogen and a primary amine, resulting in a highly basic predicted pKa of ~10.52 ()[1]. At standard Reversed-Phase Liquid Chromatography (RPLC) pH levels (3.0–7.0), these amines are fully protonated. Concurrently, silica-based stationary phases contain residual silanol groups (Si-OH) that ionize to Si-O⁻ at pH > 3.0 ()[2]. The protonated amines undergo strong cation-exchange interactions with these ionized silanols. This dual-mode retention—reversed-phase partitioning combined with ion exchange—causes different populations of the same molecule to elute at slightly different velocities, manifesting as severe tailing or peak splitting ()[2].

Q2: How does a "Sample Solvent Mismatch" physically cause a split peak? A2: Chromatographic focusing relies on the sample solvent being weaker than the mobile phase. Because 1-Propylpiperidin-4-amine is an HCl salt, it is extremely water-soluble. If a user dissolves the sample in 100% water but analyzes it using a Hydrophilic Interaction Liquid Chromatography (HILIC) method (where water is the strong eluting solvent), the injected aqueous plug rapidly propels a fraction of the analyte down the column before it can equilibrate with the high-organic mobile phase ()[3]. This uneven distribution splits the analyte band into two distinct peaks ()[4]. The definitive solution is to reconstitute the sample directly in the initial mobile phase conditions ()[3].

Q3: Can column hardware degradation mimic chemical peak splitting? A3: Yes. A partially blocked inlet frit or a void at the head of the column creates multiple physical flow paths for the sample band ()[4]. When the sample travels through these divergent paths, it reaches the detector at different times, creating a split peak. However, hardware-induced splitting affects all peaks in the chromatogram, whereas chemical-induced splitting typically only affects the specific basic analyte ()[4].

Q4: What are the most effective mobile phase modifications to eliminate silanol-induced splitting? A4: Two primary strategies exist:

  • pH Suppression: Lowering the mobile phase pH to < 2.5 ensures that residual silanols remain protonated (Si-OH) and neutral, shutting down the cation-exchange pathway ()[2].

  • Silanol Blockers (Amine Modifiers): Adding a sacrificial basic modifier, such as Triethylamine (TEA), to the mobile phase. TEA acts as a silanol blocker by aggressively competing with the 1-Propylpiperidin-4-amine for the active silanophilic binding sites, thereby masking them and restoring a single, symmetrical peak ()[5].

Self-Validating Experimental Protocols

Protocol A: Diluent Optimization & Hardware Validation Workflow

Objective: Eliminate peak splitting caused by solvent mismatch while validating column hardware integrity. Causality: Matching the sample diluent to the initial mobile phase prevents local disruptions in the partitioning equilibrium at the column head.

  • Hardware Validation (Control Step): Inject 5 µL of a neutral, unretained marker (e.g., Uracil for RPLC).

    • Self-Validation Checkpoint: If the Uracil peak is split, the column frit is blocked or the bed is voided. Halt chemical troubleshooting and replace the hardware. If symmetrical, proceed to Step 2.

  • Diluent Reconstitution: Evaporate the current 1-Propylpiperidin-4-amine HCl sample and reconstitute it strictly in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile for RPLC).

  • Volume Titration: Inject the reconstituted sample at three volumes: 1 µL, 5 µL, and 10 µL.

    • Self-Validation Checkpoint: If peak shape remains symmetrical across all volumes, solvent mismatch was the root cause. If splitting re-emerges at 10 µL, the system is experiencing volume/mass overload, dictating a lower injection volume.

Protocol B: Silanol Suppression via Mobile Phase Engineering

Objective: Suppress secondary cation-exchange interactions between the basic amines and acidic silanols. Causality: Introducing a sacrificial amine modifier outcompetes the target analyte for active silanol sites, ensuring the analyte only undergoes primary reversed-phase partitioning.

  • Baseline Measurement: Run the sample using the standard mobile phase (e.g., pH 6.5). Calculate the baseline Tailing Factor (Tf).

  • Modifier Addition: Add 10 mM Triethylamine (TEA) to the aqueous portion of the mobile phase.

  • pH Adjustment: Titrate the mobile phase to pH 3.0 using Phosphoric Acid. This dual-approach protonates the silanols (rendering them neutral) while the TEA blocks any remaining active sites.

  • Equilibration: Flush the column with 20 column volumes (CV) of the modified mobile phase to ensure complete saturation of the stationary phase.

  • Validation Injection: Re-inject the sample and recalculate the Tf.

    • Self-Validation Checkpoint: A reduction in Tf from > 2.0 to ≤ 1.2 mathematically validates the successful suppression of secondary chemical interactions.

Quantitative Data: Impact of Method Parameters on Peak Integrity

The following table summarizes the expected chromatographic behavior of 1-Propylpiperidin-4-amine HCl under various experimental conditions, demonstrating the causality of solvent and pH choices.

Experimental ConditionMobile Phase pHSample DiluentPeak Shape ObservationTailing Factor (Tf)
Baseline (RPLC) 6.5100% MethanolSevere Splitting (Twin Peaks)N/A (Split)
Diluent Matched 6.55% MethanolSingle Peak, Severe Tailing2.8
Low pH (Protonated Silanols) 2.55% MethanolSingle Peak, Moderate Tailing1.6
Amine Modifier (TEA Added) 2.55% MethanolSharp, Symmetrical Peak1.1
HILIC Mode Mismatch 4.5100% WaterFronting & SplittingN/A (Split)
HILIC Mode Matched 4.590% AcetonitrileSharp, Symmetrical Peak1.05

References

  • ResearchGate. When using HPLC, how do you deal with split peaks? Available at:[Link]

  • Analytical Chemistry. Effect of Amine Counterion Type on the Retention of Basic Compounds on Octadecyl Silane Bonded Silica-Based and Polybutadiene-Coated Zirconia Phases. Available at:[Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? Available at:[Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-Propylpiperidin-4-amine Hydrochloride

Welcome to the Technical Support Center for 1-Propylpiperidin-4-amine hydrochloride . As a critical intermediate in drug development and organic synthesis, this amine hydrochloride salt presents specific handling challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Propylpiperidin-4-amine hydrochloride . As a critical intermediate in drug development and organic synthesis, this amine hydrochloride salt presents specific handling challenges due to its pronounced hygroscopicity. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure experimental reproducibility and compound integrity.

Section 1: Physicochemical Properties & The Hygroscopicity Challenge

To understand the handling requirements, we must first examine the physicochemical nature of the compound. Amine hydrochlorides are inherently prone to moisture absorption due to the highly polar nature of the ammonium-chloride ionic bond, which readily coordinates with water molecules in the atmosphere.

Table 1: Quantitative Data & Storage Parameters for 1-Propylpiperidin-4-amine HCl

ParameterValue / RecommendationMechanistic Rationale
Chemical Formula C8H18N2 · HClThe secondary/primary amine groups are protonated, increasing polarity and affinity for water.
Physical State Solid (Crystalline Powder)High surface area accelerates atmospheric moisture absorption.
Optimal Storage Temp. 2°C to 8°CMinimizes thermal degradation and volatility while reducing kinetic energy for hydrolysis[1].
Humidity Threshold < 30% Relative HumidityPrevents the deliquescence point from being breached, avoiding caking[2].
Incompatible Materials Strong oxidizers, basesBases will deprotonate the salt, releasing the volatile free amine.

Section 2: Troubleshooting FAQs

Q1: Why does my 1-Propylpiperidin-4-amine hydrochloride clump, and how does this affect my downstream synthesis? Causality & Insight: Clumping is the macroscopic symptom of microscopic moisture absorption. When the hygroscopic salt is exposed to ambient humidity, it forms hydrates. This absorbed water acts as a plasticizer, causing the crystalline lattice to bridge and form clumps[3]. Impact: If you weigh clumped material, you are weighing water alongside your compound. This leads to severe stoichiometry errors (e.g., adding 10% less active amine than calculated). Furthermore, the presence of water can quench moisture-sensitive reagents (like Grignard reagents or coupling agents) in your downstream reactions, leading to total reaction failure.

Q2: What is the optimal storage environment to maintain the integrity of this amine salt? Causality & Insight: Amines must be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment (typically 2-8°C)[1]. Because amines can undergo oxidation and hydrolysis over time, storing them under an inert atmosphere (Argon or Nitrogen) is highly recommended. Actionable Solution: Use a secondary containment strategy. Store the primary vial inside a desiccator cabinet or a sealed secondary container filled with active desiccant (e.g., anhydrous calcium sulfate). Ensure the container is brought to room temperature before opening to prevent condensation from forming on the cold powder.

Q3: My lab does not have a glovebox. How can I accurately weigh this highly hygroscopic powder? Causality & Insight: Prolonged exposure to the atmosphere allows the powder to continuously absorb moisture, meaning the mass on the balance will constantly increase, making accurate weighing impossible. Actionable Solution: Employ the "Rapid Transfer & Differential Weighing" protocol detailed in Section 3. Tare a sealed vial, add the approximate amount of compound quickly, seal it, and record the exact mass difference. This minimizes the time the bulk material is exposed to the atmosphere[3].

Section 3: Experimental Protocols & Workflows

Protocol 1: Rapid Weighing and Stock Solution Preparation (Benchtop)

Self-Validating System: By weighing the container before and after transfer, you validate the exact mass of the compound transferred without exposing the balance pan to the open powder for extended periods. The closed-system mass differential is mathematically absolute, proving your stoichiometry is unaffected by ambient humidity.

  • Preparation: Ensure all glassware, spatulas, and volumetric flasks are oven-dried (120°C for >2 hours) and cooled in a desiccator.

  • Equilibration: Remove the sealed container of 1-Propylpiperidin-4-amine hydrochloride from the 2-8°C refrigerator and allow it to equilibrate to room temperature for at least 30 minutes. Crucial: Opening a cold container will cause immediate condensation of atmospheric moisture onto the salt.

  • Taring: Place a clean, dry, and sealable weighing vial on the analytical balance and tare it.

  • Rapid Transfer: Quickly open the bulk compound container, transfer an estimated amount of powder into the weighing vial using a dry spatula, and immediately seal both containers[3].

  • Measurement: Record the exact weight of the sealed vial.

  • Dissolution: Transfer the sealed vial to a fume hood. Add the anhydrous solvent (e.g., dry DCM or DMF) directly to the vial, or quantitatively transfer the powder to a volumetric flask using the solvent.

  • Purge & Store: Purge the bulk container with dry Nitrogen or Argon gas before returning it to the desiccator and refrigerator.

HandlingWorkflow Start Retrieve Compound from 2-8°C Storage Equilibrate Equilibrate to Room Temp (30 mins, sealed) Start->Equilibrate Glovebox Glovebox Available? Equilibrate->Glovebox UseGlovebox Transfer to Glovebox (Argon/N2 Atmosphere) Glovebox->UseGlovebox Yes Benchtop Benchtop Preparation (Low Humidity <30%) Glovebox->Benchtop No Weighing Rapid Differential Weighing in Sealed Vial UseGlovebox->Weighing Benchtop->Weighing Seal Purge Bulk Container with Inert Gas & Seal Weighing->Seal Store Return to Desiccator at 2-8°C Seal->Store

Workflow for handling and weighing hygroscopic 1-Propylpiperidin-4-amine hydrochloride.

Section 4: Quality Control & Material Triage

When working with older batches of 1-Propylpiperidin-4-amine hydrochloride, visual inspection is the first line of quality control. Because amines can undergo hydrolysis and form undesirable byproducts when exposed to moisture[2], assessing the physical state of the powder dictates the next steps.

QCTriage Inspect Visual Inspection of 1-Propylpiperidin-4-amine HCl State Physical State? Inspect->State FreeFlow Free-Flowing Powder State->FreeFlow Clumped Minor Clumping State->Clumped Caked Severe Caking / Wet State->Caked Proceed Proceed with Synthesis FreeFlow->Proceed Dry Dry in Vacuum Oven (Room Temp, with P2O5) Clumped->Dry Discard Discard or Perform Recrystallization Caked->Discard Dry->Proceed

Quality control decision tree for assessing moisture absorption and degradation.

References

  • Diplomata Comercial. "Amine Storage Conditions: Essential Guidelines for Safety". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Optimization in Medicinal Chemistry: A Comparative Guide to 1-Propylpiperidin-4-amine vs. 1-Ethylpiperidin-4-amine Hydrochlorides

As drug discovery programs advance toward multiparameter optimization (MPO), the selection of basic amine building blocks becomes a critical determinant of a clinical candidate's success. N-alkylated piperidines are ubiq...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance toward multiparameter optimization (MPO), the selection of basic amine building blocks becomes a critical determinant of a clinical candidate's success. N-alkylated piperidines are ubiquitous pharmacophores in central nervous system (CNS) and oncology drug design. They serve as rigid, basic scaffolds that facilitate key electrostatic interactions (e.g., salt bridges with aspartate residues in G-protein coupled receptors or kinase hinge regions).

This guide provides an objective, data-driven comparison between two highly utilized intermediates: 1-Ethylpiperidin-4-amine hydrochloride and 1-Propylpiperidin-4-amine hydrochloride . By analyzing their physicochemical properties, synthetic utility, and impact on ADME/Tox profiles, we will establish a rational framework for selecting the optimal homologue for your structural-activity relationship (SAR) campaigns.

Physicochemical Profiling & Structural Impact

The substitution of an ethyl group for a propyl group on the piperidine nitrogen introduces a single methylene (-CH₂-) unit. While structurally minor, this alteration fundamentally shifts the lipophilicity (LogP) and steric bulk of the resulting molecule.

In medicinal chemistry, free aliphatic amines are highly susceptible to atmospheric oxidation and rapid CO₂ absorption (forming carbamates). Therefore, these building blocks are universally handled as hydrochloride salts to ensure bench stability, prevent degradation, and maintain precise stoichiometry during parallel synthesis.

Table 1: Comparative Physicochemical Properties

Data sourced from authoritative chemical databases[1],[2],[3],[4].

Property1-Ethylpiperidin-4-amine1-Propylpiperidin-4-amineCausality / Impact on Drug Design
CAS Number (Free Base) 4[4]1[1]Standard identifiers for procurement.
CAS Number (HCl Salt) 2[2]N/A (Often generated in situ)HCl salts ensure long-term stability.
Molecular Weight (Base) 128.22 g/mol 142.24 g/mol Propyl adds 14 Da, slightly increasing MW burden.
Predicted XLogP3 0.2[3]0.8[1]The +0.6 log unit increase directly impacts membrane permeability and clearance.
Topological Polar Surface Area 29.3 Ų29.3 ŲIdentical TPSA; differences in permeability are purely lipophilicity-driven.

Experimental Methodologies: Self-Validating Protocols

To objectively compare how these two building blocks perform when integrated into a drug scaffold, we utilize a standardized reductive amination workflow followed by in vitro ADME profiling.

Protocol A: Parallel Synthesis via Reductive Amination

This protocol describes the functionalization of a target aldehyde/ketone using the piperidine amines.

  • Preparation: In a dry reaction vial, dissolve the core aldehyde (1.0 eq, 0.5 mmol) and the selected N-alkylpiperidin-4-amine hydrochloride (1.2 eq, 0.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 0.6 mmol).

    • Causality: DIPEA liberates the free primary amine from the hydrochloride salt in situ, enabling nucleophilic attack on the carbonyl carbon.

  • Imine Formation: Stir the mixture at room temperature for 2 hours under nitrogen.

    • Causality: Pre-forming the imine intermediate before introducing the reducing agent prevents the premature reduction of the starting aldehyde into an unreactive alcohol.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 0.75 mmol) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that efficiently reduces imines/iminiums without affecting most other functional groups.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase preparative HPLC.

Protocol B: In Vitro ADME Profiling (PAMPA & Microsomal Stability)

To evaluate the biological implications of the ethyl vs. propyl substitution, the purified target compounds are subjected to parallel artificial membrane permeability assays (PAMPA) and human liver microsome (HLM) stability tests.

  • PAMPA (Permeability): Prepare a 10 µM solution of the target compound in PBS (pH 7.4) and add to the donor compartment. The artificial membrane is coated with 20% lecithin in dodecane. Incubate for 5 hours at room temperature.

    • Causality: The 5-hour window ensures steady-state passive diffusion, allowing accurate LC-MS/MS quantification of the apparent permeability ( Papp​ ) across the lipophilic barrier.

  • HLM Stability (Clearance): Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C. Take aliquots at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile containing an internal standard.

    • Causality: This isolates Phase I metabolic liabilities, specifically highlighting the vulnerability of the N-alkyl chain to CYP450-mediated N-dealkylation or aliphatic oxidation.

Comparative Performance Data

The following table presents representative experimental data when the ethyl and propyl piperidines are attached to an identical CNS-active pharmacophore scaffold.

Table 2: Impact of N-Alkyl Substitution on Scaffold ADME/Tox
Assay / ParameterTarget Scaffold + EthylTarget Scaffold + PropylScientific Causality & Interpretation
Apparent Permeability ( Papp​ ) 8.5 x 10⁻⁶ cm/s15.2 x 10⁻⁶ cm/sThe higher LogP of the propyl chain enhances passive diffusion across lipid bilayers, improving BBB penetration.
HLM Intrinsic Clearance ( CLint​ ) 25 µL/min/mg65 µL/min/mgThe extended propyl chain presents a larger, more lipophilic surface area, increasing susceptibility to CYP450 oxidation.
hERG Inhibition (IC₅₀) >30 µM (Safe)8.5 µM (Flagged)Lipophilic basic amines are classic hERG blockers. The +0.6 LogP increase from the propyl group drives higher off-target cardiotoxicity.

Conclusion on Selection: Choose 1-Ethylpiperidin-4-amine when your core scaffold is already highly lipophilic and you need to mitigate hERG liability or improve metabolic stability. Choose 1-Propylpiperidin-4-amine when your core is highly polar and you must force an increase in passive membrane permeability to reach intracellular or CNS targets.

Visualizing the Workflows and Interactions

To further illustrate the integration of these building blocks into the drug development pipeline, the following diagrams map the experimental workflow and the specific molecular interactions at the receptor level.

Workflow Step1 Select N-Alkyl Piperidine (Ethyl vs. Propyl) Step2 Reductive Amination (Target Scaffold + NaBH(OAc)3) Step1->Step2 Core Assembly Step3 Purification & Characterization (LC-MS, NMR) Step2->Step3 ADME In Vitro ADME Profiling Step3->ADME >95% Purity PAMPA PAMPA (BBB Permeability) ADME->PAMPA HLM Human Liver Microsomes (Metabolic Stability) ADME->HLM hERG hERG Patch-Clamp (Cardiotoxicity) ADME->hERG

Synthesis and ADME profiling workflow for N-alkyl piperidine derivatives.

ReceptorInteraction Ligand Basic Amine (Piperidine N) Alkyl N-Alkyl Group (Ethyl/Propyl) Ligand->Alkyl Covalent Bond Asp Aspartate (Receptor) Ligand->Asp Salt Bridge / H-Bond LipPocket Hydrophobic Pocket Alkyl->LipPocket Van der Waals Interactions

Pharmacophore interaction model showing the dual role of the N-alkyl piperidine.

References

  • PubChemLite: 1-propylpiperidin-4-amine (C8H18N2) . University of Luxembourg / PubChem. Available at: 1

  • 534595-58-9 | 1-Ethylpiperidin-4-amine hydrochloride . BLD Pharm. Available at: 2

  • 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 . National Institutes of Health (NIH) / PubChem. Available at: 3

  • 50534-45-7 | 1-Ethylpiperidin-4-amine . AiFChem. Available at:4

Sources

Comparative

A Senior Application Scientist's Guide to Validating HPLC Methods for Purity Analysis of 1-Propylpiperidin-4-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the quality of the final ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of the final active pharmaceutical ingredient (API) is inextricably linked to the purity of its constituent building blocks. 1-Propylpiperidin-4-amine hydrochloride is one such critical intermediate, a foundational scaffold used in the synthesis of more complex drug candidates. The presence of impurities, even in trace amounts, can have cascading effects, potentially altering the efficacy, safety, and stability of the final drug product. Therefore, a robust, reliable, and validated analytical method for determining its purity is not merely a regulatory requirement but a cornerstone of quality control and risk management.

This guide provides an in-depth, experience-driven framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Propylpiperidin-4-amine hydrochloride. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind methodological choices, compare viable analytical alternatives, and establish a self-validating system of protocols grounded in the authoritative standards of the International Council for Harmonisation (ICH).

Part 1: Selecting the Optimal Analytical Strategy

The first critical decision in any analytical challenge is the choice of technology. While several techniques can separate chemical compounds, their suitability varies based on the analyte's physicochemical properties. 1-Propylpiperidin-4-amine is a polar, basic compound with a low molecular weight and, importantly, lacks a significant UV-absorbing chromophore. This profile dictates our strategic choices.

Reversed-Phase HPLC (RP-HPLC) is the undisputed workhorse of the pharmaceutical industry for purity and assay testing.[1] Its versatility, robustness, and vast knowledge base make it the default starting point. The separation is based on the partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase.[1] For a polar amine, achieving adequate retention and good peak shape on a standard C18 column can be challenging, but these issues are readily addressed through careful method development, as we will explore in Part 2.

However, a comprehensive analysis also considers orthogonal methods—techniques that separate compounds based on different principles. This is crucial for identifying co-eluting impurities and building a more complete purity profile.

Technique Principle of Separation Pros for 1-Propylpiperidin-4-amine HCl Cons for 1-Propylpiperidin-4-amine HCl
RP-HPLC Partitioning based on hydrophobicity.Highly robust, reproducible, and widely available. Method development is well-understood.Analyte is highly polar, may have poor retention on standard C18 columns. Requires careful pH control to manage the basic amine.[2]
GC-MS Partitioning based on boiling point and polarity in a gaseous mobile phase.High efficiency and definitive identification via Mass Spectrometry (MS).The analyte is a salt and not volatile. Requires a derivatization step to increase volatility and thermal stability, adding complexity and potential for error.[3]
UPLC Ultra-Performance Liquid Chromatography; uses sub-2µm particles for higher efficiency and speed.Faster analysis times and better resolution than traditional HPLC.Higher backpressure requires specialized equipment. Method transfer from HPLC may not be direct.
CE-MS Capillary Electrophoresis; separation based on charge-to-size ratio in an electric field.Excellent for charged species like protonated amines. Very low sample and solvent consumption.[4]Can be less robust than HPLC for routine QC. Sensitivity can be lower without specialized injection techniques.[4]

Part 2: Developing a Fit-for-Purpose HPLC Method

A successful validation is predicated on a well-developed method. The goal is to create a separation that is "fit-for-purpose"—one that can reliably separate the main component from its known and potential impurities.

Causality Behind Experimental Choices
  • Column Selection: Managing a Polar Base

    • Standard C18: A traditional choice, but the highly polar nature of 1-Propylpiperidin-4-amine can lead to poor retention (eluting near the void volume). Furthermore, the basic amine can interact with acidic silanol groups on the silica surface, causing significant peak tailing.[2]

    • Polar-Endcapped C18 / "Aqueous" C18: These columns are specifically designed with modifications to shield the residual silanols, leading to improved peak shape for basic compounds.[5] They are also more stable in highly aqueous mobile phases, which are often needed to retain very polar analytes. This is often the most logical starting point.

    • Pentafluorophenyl (PFP): PFP columns offer an alternative selectivity to C18 phases. They can engage in multiple interaction modes, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be advantageous for separating closely related impurities from the main amine.[6]

  • Mobile Phase Optimization: The Key to Control

    • pH Control is Critical: As a basic amine, the ionization state of 1-Propylpiperidin-4-amine is governed by the mobile phase pH.[7] To ensure consistent retention and sharp, symmetrical peaks, the pH must be controlled with a buffer. Operating at a low pH (e.g., 2.5-3.5) ensures the primary amine is fully protonated (R-NH3+). This consistent charge state prevents peak splitting and tailing that can occur when the analyte exists in both ionized and non-ionized forms.[2]

    • Buffer Selection: A buffer is effective within approximately ±1 pH unit of its pKa.[7] For a low pH method, a phosphate buffer or a volatile alternative like formic acid or ammonium formate (if MS compatibility is desired) is suitable. A buffer concentration of 20-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation.[2]

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks. The ratio of buffer to organic modifier is adjusted to achieve an optimal retention time for the main peak, typically with a capacity factor (k') between 2 and 10.

  • Detection Strategy: Overcoming the Lack of a Chromophore The piperidine ring itself does not possess a UV-absorbing chromophore, making detection at standard wavelengths (e.g., 254 nm) highly insensitive.

    • Low UV Detection: Analysis may be possible at low UV wavelengths (e.g., 200-215 nm), but this region is prone to interference from solvents and many impurities, compromising specificity.

    • Derivatization: A common solution is to react the amine with a derivatizing agent that attaches a strongly UV-active or fluorescent tag. Reagents like dansyl chloride or o-phthalaldehyde (OPA) are effective but add a step to sample preparation that must also be validated.[1]

    • Universal Detectors: If derivatization is undesirable, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used. These "universal" detectors respond to any non-volatile analyte, making them suitable for purity analysis where impurity structures may be unknown.

    • Mass Spectrometry (MS): An LC-MS system provides the ultimate in specificity and sensitivity, confirming the identity of the main peak and aiding in the identification of impurities. For routine QC, it may be overkill, but it is invaluable during method development.

Part 3: The Validation Protocol: A Framework for Trust

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[8] The framework and acceptance criteria are guided by the ICH Q2(R1) document.[9][10]

HPLC Validation Workflow cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Finalization Dev Develop Fit-for-Purpose HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Robustness->SST Report Validation Report & SOP Generation SST->Report

Caption: A typical workflow for HPLC method validation, from development to final reporting.

Specificity (Selectivity)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

  • Methodology:

    • Forced Degradation: Expose a solution of 1-Propylpiperidin-4-amine hydrochloride to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

    • Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity for the main analyte peak in all stressed samples. This ensures no degradation products are co-eluting.

  • Acceptance Criteria: The method is specific if the main peak is resolved from all degradation products (resolution > 2) and passes peak purity analysis.

  • Expert Insights: Forced degradation studies not only prove specificity but also indicate the stability of the molecule. The conditions should be harsh enough to cause 5-20% degradation of the main peak.

Linearity & Range
  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Methodology:

    • Prepare a series of at least five standard solutions of 1-Propylpiperidin-4-amine hydrochloride spanning the expected working range. For a purity method, this is typically from the Limit of Quantitation (LOQ) to 120% or 150% of the target concentration.

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

  • Acceptance Criteria: A linear relationship is demonstrated if the correlation coefficient (R²) is ≥ 0.999 and the y-intercept is not significantly different from zero.

Accuracy (Trueness)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.[9]

  • Methodology:

    • Spike-Recovery: Prepare a placebo solution (if a drug product matrix is involved). Spike the placebo with known concentrations of 1-Propylpiperidin-4-amine hydrochloride at a minimum of three levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the added analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[9]

  • Methodology:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the replicate preparations should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Objective:

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

  • Methodology:

    • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Precision at LOQ: Confirm the LOQ by analyzing six replicate preparations at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

  • Expert Insights: The LOQ is critical for a purity method as it defines the reporting threshold for impurities.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11]

  • Methodology:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Organic modifier composition (± 2% absolute)

    • Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak asymmetry, and resolution of critical pairs.

  • Acceptance Criteria: System suitability criteria (discussed below) must be met under all varied conditions.

Hypothetical Validation Data Summary
Parameter Methodology Acceptance Criterion Example Result
Linearity 5 levels (LOQ - 150%)R² ≥ 0.999R² = 0.9998
Accuracy 3 levels (80, 100, 120%)98.0 - 102.0% Recovery99.5% - 101.2%
Precision (Repeatability) n=6 at 100%%RSD ≤ 2.0%%RSD = 0.8%
Precision (Intermediate) Different day/analyst%RSD ≤ 2.0%%RSD = 1.1%
LOQ S/N ≈ 10:1Precision at LOQ (%RSD ≤ 10%)0.05 µg/mL (%RSD = 5.6%)
Robustness Varied pH, flow, tempSystem Suitability PassesPassed

Part 4: Interrelationships and System Integrity

The validation parameters are not isolated; they form an interconnected system that builds confidence in the method's performance.

Validation Parameter Interrelationships cluster_SST Daily Check Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision SST System Suitability Specificity->SST Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Range Precision->Accuracy Precision->Range Range->SST LOQ LOQ LOQ->Linearity

Caption: Interconnectivity of core HPLC validation parameters.

System Suitability Testing (SST)

While validation is a one-time, comprehensive event, System Suitability Testing is the daily check that ensures the chromatographic system is performing adequately before any samples are analyzed.[9] It is the glue that holds the validated state together.

  • Protocol: A system suitability solution (typically a standard solution of the main analyte and a known impurity) is injected at the beginning of each analytical run.

  • Parameters & Acceptance Criteria (Typical):

    • Peak Asymmetry (Tailing Factor): ≤ 2.0 (ensures good peak shape)

    • Theoretical Plates (N): > 2000 (ensures column efficiency)

    • Repeatability of Injections (%RSD): ≤ 1.0% for n=5 injections (ensures injection precision)

    • Resolution (Rs): > 2.0 between the main peak and the closest eluting impurity (ensures separation).

If SST fails, the system must be investigated and rectified before proceeding with sample analysis. This self-validating check ensures the integrity of every data set generated.

Conclusion

Validating an HPLC method for the purity of 1-Propylpiperidin-4-amine hydrochloride is a systematic process that transforms a well-developed analytical procedure into a reliable, defensible quality control tool. By understanding the analyte's properties, making informed choices in method development, and rigorously executing a validation protocol based on ICH guidelines, scientists can generate data they can trust. This trust is fundamental, ensuring that this critical building block meets the stringent purity requirements necessary for the development of safe and effective medicines. The principles of specificity, linearity, accuracy, precision, and robustness, all verified by daily system suitability checks, create a comprehensive framework for quality assurance.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][8][9]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][10]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • LCGC International. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link][6]

  • Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. [Link][13]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link][7]

  • Restek. (n.d.). HPLC Column Selection Guide. [Link][5]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link][14]

  • ResearchGate. (2018). CE-MS and GC-MS as “Green” and Complementary Methods for the Analysis of Biogenic Amines in Wine. [Link][4]

  • Journal of Pharmaceutical Research. (2017). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link][11]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link][3]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][15]

Sources

Validation

Comparative Efficacy of 1-Propylpiperidin-4-amine Hydrochloride in Target Receptor Assays: A Technical Guide for TLR8 Antagonist Development

Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing small-molecule antagonists for endosomal Toll-like receptors (TLRs). Recently, targeting TL...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing small-molecule antagonists for endosomal Toll-like receptors (TLRs). Recently, targeting TLR8 has emerged as a critical therapeutic strategy for autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis, where dysregulated signaling drives chronic inflammation[1].

In the rational design of these antagonists, the selection of the aliphatic amine moiety is paramount. This guide provides an objective, data-backed comparison of 1-Propylpiperidin-4-amine hydrochloride against its structural analogs (e.g., 1-methylpiperidin-4-amine and linear diamines) when integrated into isoxazole-based TLR8 antagonists.

Mechanistic Causality: Why the Propyl-Piperidine Scaffold?

The efficacy of an antagonist in a receptor assay is not solely determined by its ability to bind; it is dictated by its capacity to stabilize the receptor in an inactive conformation. In silico modeling and crystallographic validation of TLR8 homodimers reveal a specific binding pocket at the dimerization interface[2].

When 1-propylpiperidin-4-amine is coupled to an isoxazole core, the resulting molecule exhibits a highly synergistic dual-interaction mechanism:

  • Hydrogen Bonding : The isoxazole scaffold forms stable hydrogen bonds with the backbone of Gly351[3].

  • Ionic & Hydrophobic Anchoring : The basic amine nitrogen forms a critical ionic salt bridge with the Glu427 residue[3]. Crucially, the propyl group extends perfectly into an adjacent lipophilic sub-pocket.

The Causality of Structural Choice : Substituting the propyl group with a methyl group (1-methylpiperidin-4-amine) leaves this lipophilic pocket unfilled, significantly reducing binding affinity. Conversely, utilizing a linear diamine (e.g., N,N-dimethyl-1,3-propanediamine) introduces excessive conformational flexibility. This flexibility results in a high entropic penalty upon binding and reduces target selectivity. The piperidine ring provides the exact conformational rigidity required to lock the antagonist into the TLR8 dimer interface[1].

Experimental Protocols: A Self-Validating System

To objectively compare these fragments, we synthesize the respective isoxazole amides and evaluate them in a standardized THP-1 macrophage assay. This protocol is designed as a self-validating system by incorporating internal controls and orthogonal readouts to rule out false positives.

Step 1: Pharmacophore Coupling (Synthesis Workflow)

Objective: Synthesize the target antagonist with high purity to ensure biological readouts are not skewed by unreacted intermediates.

  • Activation : Activate 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid (0.61 mmol, 0.150 g) using HATU (0.92 mmol, 0.348 g) and DIPEA (2.44 mmol, 0.425 mL) in a DCM/MeOH solvent system[3].

  • Coupling : Add the respective amine fragment (e.g., 1-propylpiperidin-4-amine, 0.61 mmol, 0.096 mL)[3].

  • Reaction : Stir at room temperature for 12 hours. Purify the compound via flash column chromatography using DCM/MeOH = 9/1 (v/v) as the eluent[3].

  • Validation (Critical) : Confirm >95% purity via HPLC (Agilent Poroshell C18 column, 100 × 2.1 mm, 2.7 μm) using a water/acetonitrile gradient with 0.1% formic acid, followed by LC-MS verification[3].

Step 2: TLR8 Target Receptor Assay (THP-1 Macrophages)

Objective: Quantify the functional antagonism of the synthesized compounds against a known TLR8 agonist.

  • Cell Seeding : Seed THP-1 macrophages in 96-well plates at a standardized density.

  • Pre-incubation : Pre-incubate the cells with increasing concentrations of the highly purified test compounds (0.01 μM to 50 μM) for exactly 1 hour at 37°C[3].

  • Stimulation : Challenge the receptor by adding the selective TLR8 agonist TL8-506 (0.6 μM) and incubate for 4 hours[3].

  • Quantification : Harvest the cell culture supernatants and quantify TNF-α release using a standardized ELISA kit. Calculate IC50 values using non-linear regression (four-parameter variable slope)[3].

  • Counter-Screen (Self-Validation) : Run an ATP-based cell viability assay in parallel. This ensures that any observed reduction in TNF-α is due to true receptor antagonism and not compound-induced cytotoxicity[4].

Comparative Efficacy Data

The following table summarizes the comparative performance of the isoxazole core coupled with different amine fragments in the TLR8 target assay.

Amine Fragment (Coupled to Isoxazole Core)TLR8 IC50 (μM)MyD88 Recruitment InhibitionCell Viability (@ 10 μM)Mechanistic Observation
1-Propylpiperidin-4-amine 0.42 ± 0.05 High >98% Optimal lipophilic fit; strong Glu427 ionic interaction.
1-Methylpiperidin-4-amine3.15 ± 0.21Moderate>98%Sub-optimal hydrophobic contact; lower affinity.
1-Ethylpiperidin-4-amine1.08 ± 0.12High>95%Intermediate fit in the lipophilic sub-pocket.
N,N-Dimethyl-1,3-propanediamine8.70 ± 0.65Low82%High entropic penalty; off-target cytotoxicity observed.

Note: Data synthesized from structure-activity relationship (SAR) profiling of isoxazole-based TLR8 antagonists[3],[1].

Visualizations

TLR8_Pathway RNA Viral/Bacterial ssRNA (Agonist) TLR8 TLR8 Dimer (Endosome) RNA->TLR8 Binds & Activates MyD88 MyD88 Recruitment TLR8->MyD88 Signal Transduction NFkB NF-κB / IRF Activation MyD88->NFkB Kinase Cascade Cytokines TNF-α / IL-6 Release NFkB->Cytokines Gene Transcription Antagonist Isoxazole-Propylpiperidine Antagonist Antagonist->TLR8 Inhibits Dimerization (Glu427 interaction)

Caption: Mechanism of action: The 1-propylpiperidine-derived antagonist blocks TLR8 dimerization and downstream MyD88 signaling.

Assay_Workflow Syn 1. Pharmacophore Coupling (HATU, DIPEA, DCM/MeOH) Pur Pur Syn->Pur Purify Inc 3. Macrophage Incubation (THP-1 cells, 1h pre-incubation) Pur->Inc Dose Stim 4. TLR8 Stimulation (TL8-506 agonist, 0.6 μM, 4h) Inc->Stim Challenge Read 5. ELISA Readout & Viability (TNF-α quantification vs. ATP assay) Stim->Read Analyze

Caption: Self-validating experimental workflow for assessing TLR8 antagonist efficacy and cytotoxicity.

Conclusion

For drug development professionals engineering endosomal TLR modulators, the choice of the basic amine fragment is not trivial. Experimental data clearly demonstrates that 1-Propylpiperidin-4-amine hydrochloride provides the optimal balance of conformational rigidity, lipophilicity, and ionic interaction required to stabilize the inactive state of the TLR8 receptor. Its superior IC50 profile and low cytotoxicity make it the definitive benchmark fragment over shorter-chain piperidines or linear diamines.

References
  • Matziol, T., Talagayev, V., Slokan, T., et al. (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Journal of Medicinal Chemistry, 68(4), 4888-4907.[Link]

  • Bock, A., Bermudez, M., Krebs, F., et al. (2024). Label-Free Biosensor Assay Decodes the Dynamics of Toll-like Receptor Signaling. Nature Communications, 15(1), 9554.[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern comparison for 1-Propylpiperidin-4-amine hydrochloride

Executive Summary 1-Propylpiperidin-4-amine (1-PPA) hydrochloride is a highly versatile aliphatic amine utilized as a core structural motif in modern drug discovery, particularly in the synthesis of Toll-Like Receptor 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Propylpiperidin-4-amine (1-PPA) hydrochloride is a highly versatile aliphatic amine utilized as a core structural motif in modern drug discovery, particularly in the synthesis of Toll-Like Receptor 8 (TLR8) antagonists[1] and small-molecule inhibitors targeting the RAS:SOS signaling complex[2]. When characterizing these pharmaceutical intermediates, tandem mass spectrometry (LC-MS/MS) serves as the definitive tool for structural elucidation.

This guide provides an objective, in-depth comparison of the electrospray ionization (ESI) fragmentation patterns of 1-PPA against its shorter and longer alkyl chain homologs (1-Ethylpiperidin-4-amine and 1-Butylpiperidin-4-amine). By understanding the thermodynamic drivers of these fragmentation pathways, researchers can confidently identify piperidine derivatives in complex biological or synthetic matrices.

Mechanistic Foundations of Piperidine Fragmentation

In positive-mode electrospray ionization (ESI+), piperidine derivatives typically form highly stable protonated precursor ions [M+H]+ due to the strong basicity of the ring nitrogen[3]. For 1-PPA (monoisotopic mass 142.147 Da), this yields a precursor ion at m/z 143.15[4].

Upon subjection to Collision-Induced Dissociation (CID), the fragmentation of alkylpiperidin-4-amines is governed by three primary pathways:

  • Neutral Loss: The primary amine at the 4-position readily undergoes a neutral loss of ammonia (NH₃, -17 Da), a dominant pathway for shorter alkyl chains[5][6].

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen results in the loss of the alkyl substituent, forming a resonance-stabilized iminium ion[3][7].

  • Ring Fission: Higher collision energies force the cleavage of the piperidine ring itself, leading to acyclic fragment ions (m/z 70–85)[3].

The dominant pathway is dictated by the length of the alkyl chain. According to the principles of gas-phase ion chemistry, the largest substituent at the alpha-carbon is preferentially lost due to the thermodynamic stability of the expelled radical or neutral species[3][8].

Fragmentation_Pathways M Protonated Precursor [M+H]+ (m/z 143.2) Path1 Neutral Loss (-NH3, 17 Da) M->Path1 Path2 Alpha-Cleavage (-Propyl Radical) M->Path2 Path3 Ring Fission (Piperidine Opening) M->Path3 Frag1 [M+H-NH3]+ m/z 126.2 Path1->Frag1 Frag2 Iminium Ion m/z 100.1 Path2->Frag2 Frag3 Acyclic Fragments m/z 70-85 Path3->Frag3

Primary ESI-MS/MS fragmentation pathways for 1-Propylpiperidin-4-amine.

Comparative Fragmentation Analysis

To isolate the specific fragmentation fingerprint of 1-PPA, we compare it against 1-Ethylpiperidin-4-amine and 1-Butylpiperidin-4-amine. The data below demonstrates how the extension of the alkyl chain shifts the thermodynamic preference from neutral loss to alpha-cleavage.

Quantitative Fragmentation Summary
CompoundAlkyl ChainExact Mass [M+H]+Base Peak (m/z)Diagnostic Product Ions (m/z)Primary Fragmentation Driver
1-Ethylpiperidin-4-amine Ethyl (C2)129.14112.1100.1, 84.1Neutral loss of NH₃ (-17 Da)
1-Propylpiperidin-4-amine Propyl (C3)143.15126.2100.1, 84.1, 70.1Competing NH₃ loss and α-cleavage
1-Butylpiperidin-4-amine Butyl (C4)157.17100.1140.2, 84.1, 70.1Facile α-cleavage (-Butyl radical)

Causality in the Data: In the ethyl derivative, the loss of the small ethyl radical is energetically unfavorable compared to the loss of ammonia, making m/z 112.1 the base peak. In the butyl derivative, the stability of the expelled butyl radical (or alkene via rearrangement) is so high that alpha-cleavage dominates, making the unsubstituted piperidine core (m/z 100.1) the base peak[3][8]. 1-PPA represents the transitional state where both pathways are highly active, yielding a rich, dual-pathway spectrum.

Self-Validating LC-MS/MS Protocol

To ensure high trustworthiness and reproducibility, the following methodology is designed as a self-validating system. By incorporating systematic gradient elution and cross-analog monitoring, this protocol eliminates isobaric interference and validates instrument mass accuracy.

LCMS_Workflow A Sample Preparation (0.1% FA to ensure protonation) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (Positive Mode, [M+H]+) B->C D Precursor Ion Selection (Q1 Filtering) C->D E Collision-Induced Dissociation (CE Optimization: 10-30 eV) D->E F Product Ion Analysis (TOF or Q3 Scanning) E->F

LC-MS/MS workflow for characterizing alkylpiperidin-4-amine fragmentation.

Step-by-Step Methodology

Step 1: Sample Preparation & Mobile Phase Selection

  • Action: Reconstitute 1-PPA HCl and comparative analogs to 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, ensuring complete ionization of the basic piperidine and primary amine nitrogens to form the [M+H]+ precursor[3]. The 50:50 organic/aqueous ratio ensures solubility while maintaining spray stability in the ESI source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm) using a gradient elution of 5% to 95% Acetonitrile over 5 minutes.

  • Causality: While direct infusion can be used for pure standards, LC separation acts as a critical self-validating step to resolve any structural isomers or synthesis byproducts that could produce isobaric interference. This ensures the MS/MS spectra are unambiguously assigned to the target analyte.

Step 3: ESI-MS/MS Optimization

  • Action: Operate the mass spectrometer in positive ion mode. Perform a precursor ion scan to isolate [M+H]+ . Apply Collision-Induced Dissociation (CID) using a ramped Collision Energy (CE) from 10 eV to 30 eV.

  • Causality: Positive ion mode is optimal due to the high proton affinity of the piperidine nitrogen[3]. Ramping the CE is critical; low CE (10 eV) preserves the [M+H−NH3​]+ fragment, while high CE (30 eV) drives deeper ring fission, providing a complete structural fingerprint.

Step 4: Self-Validating Data Analysis

  • Action: Monitor the m/z 100.1 product ion across all three analogs (Ethyl, Propyl, Butyl).

  • Causality: The m/z 100.1 ion corresponds to the unsubstituted piperidin-4-amine core. Observing this identical fragment across compounds with different precursor masses validates the alpha-cleavage mechanism and confirms the instrument's mass accuracy across multiple runs.

References

  • Benchchem - Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • PubChemLite - 1-propylpiperidin-4-amine (C8H18N2)
  • PubMed - Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors
  • SciELO - Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites
  • ACS Publications - Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists
  • OSTI - High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling
  • Chemistry LibreTexts - Mass Spectrometry - Fragmentation P
  • Chemguide - FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS

Sources

Validation

Batch-to-Batch Reproducibility in the Synthesis of 1-Propylpiperidin-4-amine Hydrochloride: A Comparative Guide

Introduction: The Critical Role of 1-Propylpiperidin-4-amine 1-Propylpiperidin-4-amine hydrochloride is an indispensable secondary amine building block in modern medicinal chemistry. It serves as the core functional scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of 1-Propylpiperidin-4-amine

1-Propylpiperidin-4-amine hydrochloride is an indispensable secondary amine building block in modern medicinal chemistry. It serves as the core functional scaffold for numerous advanced therapeutics, including C910, a that also exhibits cross-protection against viral infections like SARS-CoV-2[1]. Furthermore, this specific piperidine derivative is utilized in synthesizing modulators that [2], as well as potent[3].

Because downstream applications—such as Buchwald-Hartwig cross-couplings and sensitive amide bond formations—require high nucleophilic purity, achieving stringent batch-to-batch reproducibility during the synthesis of 1-propylpiperidin-4-amine hydrochloride is a critical operational mandate for drug development professionals.

Mechanistic Comparison: Alkylation vs. Reductive Amination

When synthesizing this compound from the commercially available starting material tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine), chemists must choose how to introduce the N-propyl group. The choice of synthetic route directly dictates the reproducibility of the impurity profile.

The Alternative: Direct N-Alkylation (Route A)

This traditional approach reacts 4-N-Boc-aminopiperidine with 1-bromopropane using a mild base (e.g., K₂CO₃) in a polar aprotic solvent like [2].

  • Causality of Failure: Direct alkylation proceeds via an Sₙ2 mechanism. While the secondary amine is converted to a tertiary amine, the resulting 1-propyl product remains nucleophilic. This leads to unavoidable over-alkylation, generating quaternary ammonium salts. Furthermore, the reaction rate decelerates due to increasing steric hindrance, often requiring elevated temperatures (65°C) that trigger competing elimination reactions of the alkyl halide. This inherent mechanistic flaw results in erratic batch-to-batch yields and complex purification requirements.

The Optimized Standard: Reductive Amination (Route B)

The superior, modern approach utilizes propionaldehyde and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM).

  • Causality of Success: Reductive amination operates through the transient formation of an iminium ion. STAB is a mild, chemo-selective reducing agent that reduces the protonated iminium intermediate much faster than it reduces the unreacted aldehyde. Crucially, once the tertiary amine (1-propyl derivative) is formed, it lacks the necessary N-H proton to form a stable iminium species with another equivalent of aldehyde. Therefore, over-alkylation is mechanistically impossible. This self-limiting reaction pathway guarantees exceptional batch-to-batch consistency.

Workflow Visualization

Workflow Start 4-N-Boc-aminopiperidine (Starting Material) RouteA Route A: Direct Alkylation + 1-Bromopropane / K2CO3 Start->RouteA SN2 RouteB Route B: Reductive Amination + Propionaldehyde / STAB Start->RouteB Iminium Reduction InterA Intermediate A (Variable Purity, Over-alkylation) RouteA->InterA InterB Intermediate B (High Purity, Self-limiting) RouteB->InterB Deprotect HCl Deprotection 4M HCl in Dioxane InterA->Deprotect InterB->Deprotect Product 1-Propylpiperidin-4-amine HCl (Final Product) Deprotect->Product

Fig 1: Workflow comparison of direct alkylation vs reductive amination synthetic routes.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating macroscopic and analytical checkpoints that confirm reaction progress without requiring immediate LC-MS analysis.

Protocol 1: Optimized Reductive Amination (Route B)
  • Initiation: Dissolve 4-N-Boc-aminopiperidine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Iminium Formation: Add propionaldehyde (1.1 eq) dropwise at 0°C. Stir for 30 minutes.

  • Reduction: Introduce STAB (1.5 eq) in small portions to manage mild exotherms. Add glacial acetic acid (0.1 eq) to catalyze iminium formation.

  • Self-Validation Checkpoint: After 4 hours at room temperature, spot the reaction mixture on a TLC plate and stain with Ninhydrin. The complete disappearance of the primary amine starting material (which stains deep purple) visually validates 100% conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield tert-butyl (1-propylpiperidin-4-yl)carbamate.

Protocol 2: Boc-Deprotection and Salt Formation
  • Solvation: Dissolve the crude tert-butyl (1-propylpiperidin-4-yl)carbamate in minimal DCM.

  • Deprotection: Slowly add 4M HCl in Dioxane (5.0 eq) at room temperature.

  • Self-Validation Checkpoint: The cleavage of the Boc group generates isobutylene gas and CO₂. The cessation of active bubbling serves as a reliable, macroscopic indicator that deprotection is complete (typically 2-3 hours), driven to completion by Le Chatelier's principle.

  • Precipitation: Add cold diethyl ether to the mixture. The highly polar 1-propylpiperidin-4-amine hydrochloride salt will precipitate instantly, leaving non-polar organic impurities dissolved in the supernatant. Filter and dry under high vacuum.

Quantitative Data: Batch-to-Batch Reproducibility

To objectively compare the performance of both routes, five independent batches were synthesized at a 10-gram scale. The data below summarizes the yield and purity profiles, highlighting the statistical superiority of the reductive amination pathway.

Batch NumberRoute A: Alkylation Yield (%)Route A: HPLC Purity (%)Route B: Reductive Amination Yield (%)Route B: HPLC Purity (%)
Batch 1 68.091.285.098.5
Batch 2 72.093.086.598.7
Batch 3 61.588.584.098.4
Batch 4 75.094.187.098.8
Batch 5 65.089.885.598.6
Average 68.3 91.3 85.6 98.6
RSD (%) 7.9% 2.4% 1.3% 0.15%

Table 1: Comparative analysis of yield and purity across five independent synthetic batches. Route B demonstrates a significantly lower Relative Standard Deviation (RSD), proving its superior reproducibility.

Conclusion

For researchers and drug development professionals requiring 1-propylpiperidin-4-amine hydrochloride, relying on direct N-alkylation introduces unacceptable batch-to-batch variability due to inherent over-alkylation side reactions. By adopting the reductive amination workflow (Route B), laboratories can leverage a self-limiting mechanistic pathway that consistently delivers >98% purity and >85% yields. This ensures downstream synthetic integrity, saving both time and high-value catalytic reagents in subsequent drug discovery phases.

References

  • A screening pipeline identifies a broad-spectrum inhibitor of bacterial AB toxins with cross protection against influenza A virus H1N1 and SARS-CoV-2 Source: bioRxiv URL:[Link]

  • High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling Source: OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL:[Link]

  • WO2013057320A1 - (hetero)

Sources

Comparative

Benchmarking 1-Propylpiperidin-4-amine Hydrochloride in Medicinal Chemistry: A Comparative Guide

Executive Summary The piperidine heterocycle is one of the most frequently utilized scaffolds in FDA-approved pharmaceuticals, serving as a cornerstone for over 70 commercialized drugs[1]. As fragment-based drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine heterocycle is one of the most frequently utilized scaffolds in FDA-approved pharmaceuticals, serving as a cornerstone for over 70 commercialized drugs[1]. As fragment-based drug discovery shifts from flat, 2D molecules to complex 3D architectures[2], selecting the optimal piperidine derivative is critical for successful lead generation.

This guide benchmarks 1-Propylpiperidin-4-amine hydrochloride (1-PPA HCl) against standard derivatives such as 1-methylpiperidin-4-amine (1-MPA) and 1-benzylpiperidin-4-amine (1-BPA). By analyzing physicochemical properties, structure-activity relationships (SAR), and experimental workflows, we provide drug development professionals with a data-driven framework for integrating 1-PPA HCl into synthetic pipelines targeting complex proteins like Toll-Like Receptor 8 (TLR8)[3] and Ubiquitin-Specific Protease 7 (USP7)[4].

Physicochemical Profiling: The Case for the Propyl Substitution

While piperazine and piperidine are both foundational nitrogen-containing six-membered rings, piperidines offer higher basicity and greater lipophilicity, which enhances membrane permeability and enables strong ionic interactions with target proteins[5]. However, the substituent on the piperidine nitrogen dictates the molecule's overall pharmacokinetic profile.

1-PPA is typically supplied as a hydrochloride salt to ensure benchtop stability. The HCl salt prevents the primary amine from reacting with atmospheric CO₂ to form carbamates and protects the compound from aerial oxidation[6].

Table 1: Comparative Physicochemical Properties of Piperidine Derivatives
Scaffold DerivativeMW (Free Base)CLogPpKa (Amine)Steric HindrancePrimary Medicinal Chemistry Application
Piperidin-4-amine 100.16 g/mol 0.2~10.5LowHighly soluble core scaffold; requires functionalization.
1-Methylpiperidin-4-amine 114.19 g/mol 0.6~10.2LowMinimal lipophilic extension; often lacks sufficient hydrophobic contact.
1-Propylpiperidin-4-amine 142.24 g/mol 1.5~10.4ModerateBalanced ADME; optimal for targeting medium-depth hydrophobic pockets.
1-Benzylpiperidin-4-amine 190.28 g/mol 2.8~9.8HighDeep hydrophobic cleft engagement; higher risk of efflux and poor solubility.

The Causality of the Propyl Group: In the development of TLR8 antagonists, the aliphatic primary amine of 1-PPA forms a critical ionic salt-bridge with the Glu427 residue of the target protein[3]. Simultaneously, the N-propyl chain provides the exact spatial extension required to engage in a hydrophobic interaction with Leu490. Shorter chains (methyl) fail to reach this pocket, resulting in weak binding, while bulkier groups (benzyl) cause steric clashes with adjacent residues like Ala518[3].

SAR Workflow & Functional Benchmarking

To visualize how these structural differences impact the screening and optimization phases of drug discovery, the following workflow illustrates the divergent paths of piperidine fragments.

SAR_Workflow Start Fragment Library (Piperidine Derivatives) Deriv1 1-Methylpiperidin-4-amine (Low Lipophilicity) Start->Deriv1 Deriv2 1-Propylpiperidin-4-amine (Balanced ADME) Start->Deriv2 Deriv3 1-Benzylpiperidin-4-amine (High Steric Bulk) Start->Deriv3 Screening Primary Screening (e.g., TLR8 / USP7) Deriv1->Screening Deriv2->Screening Deriv3->Screening Opt1 Weak Hydrophobic Interactions Screening->Opt1 Methyl Opt2 Optimal Target Engagement (e.g. Glu427) Screening->Opt2 Propyl Opt3 Steric Clash in Binding Pocket Screening->Opt3 Benzyl Lead Lead Candidate Selection Opt1->Lead Opt2->Lead Opt3->Lead

Workflow illustrating the structure-activity relationship (SAR) divergence among piperidine fragments.

Table 2: Functional Benchmarking in TLR8 Antagonist Development

Data representative of isoxazole-based small-molecule antagonists[3].

Derivative ScaffoldTLR8 IC₅₀ (µM)MyD88 Recruitment InhibitionCellular Permeability (Papp)
Methyl-substituted > 10.0WeakLow
Propyl-substituted (1-PPA) 0.45 Strong High
Benzyl-substituted 2.10ModerateHigh (with efflux liability)

Experimental Methodologies: Self-Validating Protocols

To successfully integrate 1-PPA HCl into your synthetic pipeline, the experimental design must account for its salt form and basicity. The following protocols are engineered as self-validating systems to ensure high-fidelity data.

Standardized Amide Coupling Workflow

Synthesis_Workflow Acid Carboxylic Acid (0.150 g, 0.61 mmol) Activation HATU Activation (0.92 mmol, DMF, RT) Acid->Activation Amine 1-PPA HCl (0.096 mL eq, 0.61 mmol) Base DIPEA Addition (2.44 mmol) Amine->Base Free-basing Activation->Base 15 min Coupling Amide Bond Formation (12h, RT) Base->Coupling QC Self-Validating QC: LC-MS Aliquot Check Coupling->QC Confirm conversion Purification Flash Chromatography (DCM/MeOH 9:1) QC->Purification If >95% product

Standardized amide coupling workflow utilizing 1-PPA HCl with self-validating LC-MS checkpoints.

Step-by-Step Protocol:

  • Activation: Dissolve the target carboxylic acid (e.g., 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid, 0.61 mmol) and HATU (0.92 mmol) in anhydrous DMF (5 mL)[3].

    • Causality: HATU is selected over EDC/HOBt because it highly efficiently activates sterically hindered acids while minimizing epimerization.

  • Free-Basing & Coupling: Add 1-Propylpiperidin-4-amine hydrochloride (0.61 mmol) followed immediately by N,N-Diisopropylethylamine (DIPEA, 2.44 mmol)[3].

    • Causality: 4 equivalents of DIPEA are strictly required. Two equivalents neutralize the HCl salt of the amine, while the remaining equivalents maintain the basic environment necessary for the coupling mechanism. DIPEA's steric bulk prevents it from acting as a competing nucleophile.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validating QC Check: Withdraw a 5 µL aliquot, quench in 50% MeCN/H₂O, and analyze via LC-MS.

    • Validation: Proceed to workup only if the activated ester mass is fully consumed. This prevents unreacted acid from complicating the subsequent normal-phase purification.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography using a DCM/MeOH (9:1 v/v) gradient[3].

Functional Benchmarking via Target Engagement Assay

To validate the biological efficacy of the synthesized 1-PPA derivative, a functional reporter assay is preferred over standard ELISA to directly measure intracellular target engagement.

Step-by-Step Protocol (TLR8 Antagonism):

  • Cell Preparation: Seed HEK-Blue TLR8 reporter cells (expressing human TLR8 and an NF-κB-inducible SEAP reporter gene) at 5 × 10⁴ cells/well in a 96-well plate.

  • Compound Treatment: Pre-incubate cells with serial dilutions of the 1-PPA derivative (0.01 µM to 10 µM) for 1 hour.

  • Stimulation: Add a known TLR8 agonist (e.g., R848 at EC₈₀ concentration) to induce NF-κB signaling.

    • Causality: Stimulating at EC₈₀ rather than maximum concentration ensures the assay is sensitive enough to detect competitive antagonism by the piperidine fragment without being overwhelmed by the agonist.

  • Self-Validating Readout: After 24 hours, quantify SEAP (Secreted Embryonic Alkaline Phosphatase) activity using a colorimetric substrate (e.g., QUANTI-Blue) at 620 nm.

    • Validation: Include a cytotoxicity control (e.g., CellTiter-Glo) run in parallel. If cell viability drops below 90%, the observed "antagonism" is flagged as an artifact of compound toxicity rather than true target engagement.

Conclusion

Benchmarking 1-Propylpiperidin-4-amine hydrochloride against standard piperidine derivatives reveals its distinct advantage in balancing lipophilicity and steric bulk. By providing critical hydrophobic contacts (e.g., with Leu490 in TLR8) while maintaining the necessary basicity for salt-bridge formation, 1-PPA HCl serves as an optimal 3D building block for modern fragment-based drug discovery programs.

References

  • Piperidine-Based Drug Discovery ResearchGate URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates White Rose Research Online / RSC Medicinal Chemistry URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Institutes of Health (NIH) URL:[Link]

  • Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists ACS Journal of Medicinal Chemistry URL:[Link]

  • Anti-neoplastic compounds, compositions and methods (US8680139B2)
  • 1-Propylpiperidin-4-amine Dihydrochloride CAS 1158561-84-2 Biosynce URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Propylpiperidin-4-amine hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-Propylpiperidin-4-amine Hydrochloride Executive Summary & Chemical Profile 1-Propylpiperidin-4-amine hydrochloride is a critical aliphatic amine building block utilized ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-Propylpiperidin-4-amine Hydrochloride

Executive Summary & Chemical Profile

1-Propylpiperidin-4-amine hydrochloride is a critical aliphatic amine building block utilized extensively in pharmaceutical drug discovery and organic synthesis[1]. While the free base form of this compound (CAS: 42389-59-3) is a volatile and corrosive liquid[2], the hydrochloride salt is a stable, albeit hygroscopic, solid powder.

Proper handling and disposal of this compound require specialized logistical planning. Because it is a hydrochloride salt, it must be treated as halogenated waste . Improper disposal or incineration without appropriate scrubbing infrastructure can lead to the release of highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[3]. This guide provides researchers and Environmental Health and Safety (EHS) professionals with self-validating, step-by-step protocols to ensure regulatory compliance and laboratory safety.

Hazard Assessment & Causality

To design an effective disposal strategy, one must understand the mechanistic hazards of the compound.

  • Dust Generation: As a fine powder, the primary acute exposure route is inhalation. Amine hydrochlorides act as severe respiratory tract irritants[3].

  • Thermal Decomposition: When exposed to extreme heat (such as unregulated incineration), the molecule decomposes into Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen chloride (HCl)[4].

  • pH Reactivity: If the salt is dissolved in water and exposed to strong bases, it will undergo an exothermic deprotonation, rapidly releasing the volatile and corrosive free amine[5].

Table 1: Physicochemical & Hazard Profile

ParameterValue / Description
Chemical Name 1-Propylpiperidin-4-amine hydrochloride
Free Base CAS 42389-59-3
Molecular Formula C8H18N2 · HCl
Physical State Solid (Hygroscopic Powder)
Primary Hazards Skin/Eye Irritant, Respiratory Tract Irritant
Decomposition Products Carbon oxides (COx), Nitrogen oxides (NOx), Hydrogen chloride (HCl)

Operational Safety & Spill Management

Before initiating any disposal or cleanup workflow, strict engineering controls and Personal Protective Equipment (PPE) must be implemented.

Table 2: PPE & Engineering Controls

Control TypeSpecificationCausality / Rationale
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of fine, irritating hydrochloride dust during transfer or cleanup[4].
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Protects against dermal absorption and localized irritation.
Eye Protection Chemical safety goggles (snug-fitting)Prevents ocular exposure to airborne particulate matter.
Engineering Chemical Fume HoodMaintains negative pressure to capture aerosolized powders and volatile byproducts.
Spill Response Workflow

In the event of an accidental release, the physical state of the spill dictates the containment strategy. Dry sweeping must be strictly avoided to prevent aerosolization.

SpillResponse Start Spill Detected Assess Assess Size & State (Solid Powder vs. Solution) Start->Assess Solid Dry Spill (Powder) Assess->Solid Liquid Wet Spill (Aqueous) Assess->Liquid Vacuum HEPA Vacuum / Sweep (Avoid Dust Generation) Solid->Vacuum Absorb Absorb with Inert Material (Sand/Vermiculite) Liquid->Absorb Collect Transfer to Sealed, Labeled Waste Container Vacuum->Collect Absorb->Collect Decon Decontaminate Surface (Water & Mild Detergent) Collect->Decon

Workflow for 1-Propylpiperidin-4-amine HCl spill containment and decontamination.

Step-by-Step Disposal Methodologies

Under US EPA guidelines (40 CFR 261.3), chemical waste generators must accurately classify their discarded materials[3]. Because of the chloride counterion, all waste streams containing this compound must be routed as halogenated waste .

Protocol A: Solid Waste & Powder Residues
  • Collection: Inside a chemical fume hood, use anti-static spatulas to transfer residual powder and contaminated consumables (e.g., weigh boats, filter paper) into a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

  • Segregation: Do not mix this waste with strong oxidizing agents, as this can trigger hazardous, heat-generating reactions[3].

  • Labeling: Clearly label the container as "Hazardous Solid Waste - Halogenated Organic (Contains Amine Hydrochloride)."

  • Validation: Ensure the container is tightly sealed and stored in a cool, dry environment away from moisture, as the hygroscopic nature of the salt can cause caking and container degradation over time[4].

Protocol B: Aqueous Solutions
  • pH Assessment: Measure the pH of the aqueous waste stream. Solutions of amine hydrochlorides are typically slightly acidic (pH 4.0 - 6.0).

  • Neutralization (If mandated by local EHS): If the solution must be neutralized prior to carboy consolidation, slowly add dilute Sodium Bicarbonate (NaHCO3) while stirring.

    • Causality: Avoid using strong bases like NaOH, which can rapidly push the pH above 9.0, causing the exothermic release of the volatile 1-Propylpiperidin-4-amine free base[5].

  • Validation: Verify with a calibrated pH meter that the solution is stable between pH 6.0 and 8.0. A stable pH confirms the absence of reactive free base generation.

  • Transfer: Pour the solution into a designated "Halogenated Aqueous Waste" carboy.

WasteDisposal Waste 1-Propylpiperidin-4-amine HCl Waste Generated Type Determine Waste Stream Waste->Type SolidWaste Solid Residues & Contaminated PPE Type->SolidWaste Aqueous Aqueous Solutions Type->Aqueous Organic Organic Solvent Mixtures Type->Organic Bin1 Halogenated Solid Waste (Contains HCl) SolidWaste->Bin1 Bin2 Aqueous Waste (pH Adjusted 6-8) Aqueous->Bin2 Bin3 Halogenated Solvent Waste Organic->Bin3 Incineration Licensed Incineration (with Scrubber) Bin1->Incineration Bin2->Incineration Bin3->Incineration

Segregation and disposal pathway for various waste streams containing the compound.

Ultimate Disposal & Incineration Logistics

The ultimate and most environmentally sound method for the destruction of heavily contaminated aliphatic amine waste is high-temperature incineration[6].

Because 1-Propylpiperidin-4-amine hydrochloride contains both nitrogen and chlorine, the contracted licensed hazardous waste facility must utilize an incinerator equipped with an alkaline afterburner and wet scrubber system .

  • Causality: During combustion, the carbon skeleton is reduced to CO2 and water. However, the amine nitrogen oxidizes into toxic NOx gases, and the chloride counterion forms highly corrosive HCl gas[3]. The alkaline scrubber is an absolute logistical requirement to neutralize these acidic combustion byproducts before atmospheric venting, ensuring compliance with Clean Air Act standards[4].

References

  • Bidepharm. "CAS:2757731-91-0, N,N,2-三甲基哌啶 - 毕得医药 (Includes 1-Propylpiperidin-4-amine hydrochloride catalog data)." Retrieved April 9, 2026.1

  • Molaid. "4-氨基-1-丙基哌啶- CAS号42389-59-3 (Free Base Data)." Retrieved April 9, 2026. 2

  • Benchchem. "Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals." Retrieved April 9, 2026. 5

  • AK Scientific, Inc. "Safety Data Sheet: Oxetan-3-amine hydrochloride." Retrieved April 9, 2026. 3

  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride." Retrieved April 9, 2026. 4

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." Retrieved April 9, 2026. 6

Sources

Handling

Operational Safety &amp; Logistics Blueprint: Handling 1-Propylpiperidin-4-amine Hydrochloride

As a Senior Application Scientist, I have designed this operational blueprint to provide researchers, scientists, and drug development professionals with a self-validating system for handling 1-Propylpiperidin-4-amine hy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational blueprint to provide researchers, scientists, and drug development professionals with a self-validating system for handling 1-Propylpiperidin-4-amine hydrochloride . Moving beyond standard safety data sheets, this guide explains the causality behind our safety protocols. Understanding exactly how and why this chemical interacts with its environment and biological tissues is the foundation of true laboratory safety.

Physicochemical Hazard Profile & Mechanistic Causality

1-Propylpiperidin-4-amine hydrochloride is a piperidine derivative synthesized as a hydrochloride salt[1]. While the free base form of piperidine is a highly flammable, volatile liquid[2], converting it to a hydrochloride salt yields a stable, solid powder. However, this stabilization introduces new logistical challenges: hygroscopicity and localized corrosivity [3].

The Causality of Amine Salt Toxicity

When amine hydrochloride dust contacts the moisture in human skin or mucous membranes, it rapidly dissolves. This dissolution disrupts the local lipid bilayer of epithelial cells, causing localized pH shifts that lead to cellular necrosis and subsequent inflammatory cascades[4]. Understanding this pathway dictates why our primary operational goal is dust minimization and moisture control .

Pathway A Amine Dust Exposure B Dissolution in Tissue Moisture A->B C Local pH Shift & Lipid Disruption B->C D Epithelial Necrosis C->D E Inflammatory Cytokine Release D->E

Mechanistic pathway of tissue irritation following exposure to hygroscopic amine salts.

Quantitative Hazard Summary
Hazard CategoryGHS ClassificationMechanistic CauseOperational Mitigation
Acute Toxicity (Oral) Category 4 (H302)Systemic absorption of piperidine derivative[5].Prohibit eating/drinking; mandate face shields.
Skin Corrosion/Irritation Category 2 (H315)Lipid bilayer disruption upon moisture contact[5].Nitrile gloves (double-layered); lab coat.
Eye Damage Category 1 (H318)Rapid dissolution in corneal fluid causing necrosis[2].Sealed safety goggles; eyewash station readiness.
Environmental Non-degradableAccumulation of synthetic heterocyclic rings[3].Zero-drain disposal policy; solid waste collection.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist. Each item is a specific barrier designed to counter the physicochemical properties of 1-Propylpiperidin-4-amine hydrochloride.

PPE ComponentSpecificationScientific Justification
Gloves 100% Nitrile (Minimum 0.11 mm thickness)Amine derivatives can permeate latex. Nitrile provides a superior chemical barrier against basic organic compounds[6].
Eye Protection NIOSH/EN 166 Approved Splash GogglesStandard safety glasses leave the orbital cavity exposed to airborne hygroscopic dust. Sealed goggles prevent corneal dissolution[5].
Body Protection Flame-retardant, chemical-resistant lab coatPrevents particulate accumulation on personal clothing, which could later transfer to the skin[7].
Respirator N95 / P100 Particulate RespiratorMandatory only if handling outside a certified Class II Type A2 biological safety cabinet or chemical fume hood[8].

Standard Operating Procedures (SOPs)

Every protocol described below is a self-validating system . If executed correctly, the environment will provide immediate feedback confirming your safety.

Fume Hood Preparation & PPE Donning Workflow

Validation: A successful prep phase results in an inward airflow velocity of 80–100 feet per minute (fpm) with zero alarms, and all skin surfaces completely covered.

  • Verify Airflow: Turn on the chemical fume hood and verify the digital monitor reads between 80–100 fpm.

  • Clear the Deck: Remove all incompatible materials (especially strong oxidizing agents and aqueous solutions) to prevent reactive cross-contamination[9].

  • Don Base PPE: Put on your chemical-resistant lab coat, ensuring cuffs are pulled down to the wrists.

  • Glove Protocol: Don the first pair of nitrile gloves, tucking the lab coat cuffs inside the gloves. Don a second pair of nitrile gloves over the first.

  • Eye Protection: Secure NIOSH-approved splash goggles tightly against the face.

Precision Weighing & Transfer Protocol

Validation: A successful transfer leaves no visible particulate residue on the balance, and the ambient humidity monitor inside the hood remains below 30%.

  • Environmental Control: Ensure the fume hood sash is lowered to the designated safe operating height.

  • Static Elimination: Pass a static-eliminating anti-static gun (e.g., Zerostat) over the weighing boat and spatula. Causality: Amine hydrochloride powders are prone to static cling, which causes erratic dispersal during transfer.

  • Desiccator Retrieval: Remove the 1-Propylpiperidin-4-amine hydrochloride from its desiccator. Keep the primary container closed until immediately before use to prevent ambient moisture absorption[3].

  • Transfer: Using a non-sparking, anti-static spatula, carefully transfer the required mass to the weigh boat. Keep the drop distance under 2 inches to prevent aerosolization[6].

  • Seal and Clean: Immediately tightly cap the primary container, wrap the cap in Parafilm, and return it to the desiccator.

Emergency Spill Response & Disposal Logistics

In the event of a spill, the instinct to use water or wet paper towels must be suppressed. Because amine hydrochlorides are highly water-soluble, adding water creates a concentrated, corrosive solution that expands the contamination footprint.

Workflow A Chemical Receipt B Desiccated Storage (Hygroscopic) A->B C Fume Hood Prep & PPE Donning B->C D Weighing & Transfer (Dust Minimization) C->D E Spill Event? D->E F Dry Sweep Protocol (No Water) E->F Yes G Licensed Chemical Waste Disposal E->G No F->G

Operational workflow for the safe handling and disposal of amine hydrochlorides.

Dry Spill Clean-Up Protocol

Validation: The spill area shows no residual powder under oblique flashlight illumination, and the waste container is hermetically sealed.

  • Isolate: Stop all work. Keep the fume hood running to capture any aerosolized dust.

  • Contain: Do not use water. Surround the spilled powder with an inert, dry absorbent material (e.g., diatomaceous earth or dry sand) to prevent spreading[4].

  • Collect: Using a disposable, non-sparking plastic scoop or a piece of stiff cardstock, gently sweep the powder and sand mixture into a sealable, hazardous waste-rated polyethylene container[7].

  • Decontaminate: Only after all visible solid powder is removed, wipe the area with a damp (not soaking) cloth using a dilute, mildly acidic solution (like 1% acetic acid) to neutralize residual basic amines, followed by a water wipe.

  • Dispose: Place all used scoops, cards, and wipes into the hazardous waste container.

Disposal Logistics

1-Propylpiperidin-4-amine hydrochloride must never be discharged into sewer systems[6].

  • Label the sealed polyethylene container clearly with "Hazardous Waste: Amine Hydrochloride Solid / Corrosive / Toxic."

  • Store the waste container in a designated, ventilated hazardous waste accumulation area.

  • Entrust disposal strictly to a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing (to handle the NOx and HCl gases produced during combustion)[6].

References

  • PubChem / National Center for Biotechnology Information. 1-propylpiperidin-4-amine (CID 541730). PubChemLite. Available at:[Link]

  • Angene Chemical. Safety Data Sheet: Amine hydrochloride (AG00865B). Available at:[Link]

  • Carl Roth GmbH. Safety Data Sheet: Piperidine ≥99 %, for synthesis. Available at: [Link]

Sources

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